Eplerenone-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H30O6 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24?/m1/s1/i3D3 |
InChI Key |
JUKPWJGBANNWMW-WAICZPKKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C34[C@@H]1[C@@H]5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Eplerenone-d3: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications
Introduction: Eplerenone-d3 is the deuterium-labeled analog of Eplerenone, a selective aldosterone receptor antagonist.[1][2] Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantification of Eplerenone in biological matrices using mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies to ensure accurate and precise measurements.[2][4] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[5][6] It is characterized by the incorporation of three deuterium atoms in the methyl ester group, which results in a molecular weight difference that is readily distinguishable from the unlabeled parent drug by mass spectrometry.[3]
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₇D₃O₆ | [3][7] |
| Molecular Weight | 417.5 g/mol | [3][8] |
| Appearance | White solid | [6][9] |
| Unlabeled CAS Number | 107724-20-9 | [6][9] |
| Isotopic Enrichment | ≥98-99% Deuterated Forms | [3][9] |
| Synonyms | Epoxymexrenone-d3, (+)-Eplerenone-d₃, Inspra-d3 |[3][9] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Exact Mass | 417.22306891 Da | [8] |
| Monoisotopic Mass | 417.22306891 Da | [8] |
| XLogP3 | 1.4 | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 6 | [8] |
| Rotatable Bond Count | 2 | [8] |
| Topological Polar Surface Area | 82.2 Ų |[8] |
Chemical Structure
Eplerenone is a steroid-based compound featuring a gamma-lactone ring and an epoxy group. The deuterium labeling in this compound is specifically on the 7-methyl ester group.[3]
-
IUPAC Name: trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadec-6-ene-14,2'-oxolane]-9-carboxylate[8]
-
SMILES: [2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C34[C@@H]1[C@@H]5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C[8]
-
InChI: InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1/i3D3[8]
Experimental Protocols
This compound is primarily used as an internal standard in quantitative bioanalytical methods. Below is a representative protocol for its use in an LC-MS/MS bioequivalence study.
Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Eplerenone and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working solutions of Eplerenone for calibration standards and quality control (QC) samples by serial dilution.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube (except for blank matrix samples) and vortex briefly. This ensures a consistent concentration of the internal standard across all samples.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
The flow rate and gradient program should be optimized to achieve good separation of Eplerenone from matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters (e.g., ion spray voltage, temperature, gas flows) for both Eplerenone and this compound.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Eplerenone (e.g., m/z 415.2 → 205.1) and this compound (e.g., m/z 418.2 → 205.1).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Eplerenone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of Analytical Workflow
The following diagram illustrates the typical workflow for a bioequivalence study of Eplerenone utilizing this compound as an internal standard.
Caption: Workflow for Eplerenone quantification using LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Eplerenone | 107724-20-9 [chemicalbook.com]
- 6. esschemco.com [esschemco.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
The Role of Eplerenone-d3 in Preclinical and Clinical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Eplerenone-d3 in research, with a focus on its use as an internal standard in bioanalytical method development and its role in pharmacokinetic and metabolic studies. This document details the experimental protocols, quantitative data, and relevant biological pathways associated with the analysis of eplerenone.
Introduction to Eplerenone and the Need for a Labeled Internal Standard
Eplerenone is a selective mineralocorticoid receptor antagonist used in the treatment of hypertension and heart failure.[1][2] Its therapeutic efficacy is dependent on achieving and maintaining specific plasma concentrations. Accurate quantification of eplerenone in biological matrices is therefore critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
The complexity of biological samples necessitates the use of an internal standard to ensure the accuracy and precision of analytical methods.[3] An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the detector. This compound, a deuterium-labeled analog of eplerenone, serves as an excellent internal standard for mass spectrometry-based assays. Its near-identical chemical behavior to eplerenone during sample preparation and analysis minimizes variability, while its mass difference allows for distinct detection.[4][5]
Quantitative Analysis of Eplerenone using this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the quantification of eplerenone in biological fluids, with this compound used as the internal standard.
Summary of Bioanalytical Method Validation Parameters
The following tables summarize key quantitative data from validated LC-MS/MS methods for the determination of eplerenone in human plasma and urine. While one study utilized dexamethasone as an internal standard, its validation parameters are included to provide a comprehensive overview of the expected performance of such assays.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Eplerenone
| Parameter | Human Plasma[6][7] | Human Urine[8] |
| Linear Dynamic Range | 5 - 4000 ng/mL | 50 - 10000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
Table 2: Accuracy and Precision of LC-MS/MS Methods for Eplerenone in Human Plasma
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low QC | < 15% | < 15% | ± 15% | ± 15% |
| Mid QC | < 15% | < 15% | ± 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% | ± 15% |
Data adapted from a study using dexamethasone as an internal standard, which is representative of typical method performance.[6]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of eplerenone in biological matrices using an isotope-labeled internal standard.
Quantification of Eplerenone in Human Plasma
This protocol is based on a liquid-liquid extraction method coupled with LC-MS analysis.[4][9]
3.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma, add a working solution of this compound (internal standard).
-
Perform liquid-liquid extraction with methyl t-butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.2. Chromatographic Conditions
-
Column: Atlantis dC18 (150 x 3 mm, 3.0 µm)[4]
-
Mobile Phase: Isocratic elution with methanol and ammonium acetate (3:2, v/v)[4]
-
Flow Rate: As optimized for the specific system.
-
Injection Volume: As optimized for the specific system.
3.1.3. Mass Spectrometric Conditions
-
Ionization: Positive electrospray ionization (ESI+)[4]
-
Detection Mode: Selected Ion Monitoring (SIM)[4] or Multiple Reaction Monitoring (MRM)
-
Precursor → Product Ion Transitions:
-
Eplerenone: m/z 415.0 → [Product ion specific to method][8]
-
This compound: m/z 418.0 → [Product ion specific to method]
-
Quantification of Eplerenone in Human Urine
This protocol utilizes solid-phase extraction for sample clean-up.[8]
3.2.1. Sample Preparation (Solid-Phase Extraction)
-
To a human urine sample, add the stable isotope-labeled internal standards (this compound and the labeled hydrolyzed metabolite).
-
Extract the sample using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the analytes from the cartridge.
-
Dilute the eluate with an aqueous solution of 20 mM ammonium acetate.
-
Inject the diluted eluate directly onto the LC-MS/MS system.
3.2.2. Chromatographic Conditions
-
Column: Zorbax XDB-C8 (2.1 x 50 mm, 5 µm)[8]
-
Mobile Phase: Acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4)[8]
-
Flow Rate: As optimized for the specific system.
-
Injection Volume: As optimized for the specific system.
3.2.3. Mass Spectrometric Conditions
-
Ionization: Positive and negative ionization (polarity switching)[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[8]
-
Precursor → Product Ion Transitions:
Signaling Pathways and Experimental Workflows
Eplerenone Mechanism of Action in the Renin-Angiotensin-Aldosterone System (RAAS)
Eplerenone exerts its therapeutic effect by acting as an antagonist at the mineralocorticoid receptor, thereby blocking the action of aldosterone.[2][10] The following diagram illustrates the role of eplerenone within the RAAS pathway.
Eplerenone's mechanism of action within the RAAS pathway.
Experimental Workflow for Eplerenone Quantification
The following diagram outlines a typical experimental workflow for the quantification of eplerenone in a biological matrix using this compound as an internal standard.
A typical bioanalytical workflow for eplerenone quantification.
Metabolic Pathway of Eplerenone
Eplerenone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 into inactive metabolites. The accurate measurement of the parent drug, eplerenone, is crucial for metabolic studies, and this compound helps to distinguish the parent drug from its metabolites.
The metabolic pathway of eplerenone via CYP3A4.
Conclusion
This compound is an indispensable tool in the research and development of eplerenone. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of eplerenone in various biological matrices. This is fundamental for conducting reliable pharmacokinetic, bioequivalence, and metabolic studies, which are essential for understanding the drug's behavior in the body and ensuring its safe and effective use in patients. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with eplerenone.
References
- 1. Eplerenone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Home - Cerilliant [cerilliant.com]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 8. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Synthesis and purification of Eplerenone-d3
An In-depth Technical Guide to the Synthesis and Purification of Eplerenone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure.[1][2] It functions by blocking the binding of aldosterone to the mineralocorticoid receptor, thereby preventing sodium and water retention.[1][3] this compound is the deuterium-labeled analog of Eplerenone, where the three hydrogen atoms of the methyl ester group are replaced with deuterium. This stable isotope-labeled compound is crucial for analytical and pharmacokinetic research, primarily serving as an internal standard for the precise quantification of Eplerenone in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[4][5]
This technical guide provides a comprehensive overview of the synthetic and purification methodologies for this compound, based on established processes for Eplerenone. It includes detailed experimental protocols, tabulated data for key process parameters, and workflow diagrams to facilitate understanding and replication in a laboratory setting.
Synthesis of this compound
The synthesis of this compound generally follows the established routes for unlabeled Eplerenone, with the critical modification being the introduction of the deuterated methyl group. A common and effective strategy involves the preparation of a key intermediate, 17α-pregna-4,9(11)-diene-7α,21-dicarboxylic acid-17β-hydroxy-3-oxo-γ-lactone, which is then subjected to epoxidation. The deuterated methyl ester is introduced during the formation of this intermediate.
The overall synthesis can be visualized as a two-stage process:
-
Formation of the Deuterated Diene Intermediate : Starting from 11α-hydroxy canrenone or a similar precursor, a series of reactions are performed to introduce the deuterated carbomethoxy group at the 7α position and to create the C9-C11 double bond through dehydration.
-
Epoxidation : The final step is the selective epoxidation of the C9-C11 double bond to yield the final product, this compound.
Caption: General synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Deuterated Diene Intermediate
This protocol is adapted from established methods for the synthesis of the non-deuterated analog.[6][7] The synthesis of the starting deuterated hydroxyester intermediate is achieved by using deuterated reagents (e.g., methanol-d4) during the esterification step in earlier stages of the synthesis, which typically starts from 11α-hydroxy canrenone.
-
Reaction Setup : In a round-bottom flask, dissolve the starting material, 11α,17α-dihydroxy-3-oxo-γ-lactone-pregna-4-ene-7α,21-dicarboxylic acid methyl ester-d3, in pyridine (approx. 3 mL per gram of substrate).
-
Dehydration : Cool the solution to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) in batches (approx. 0.33 mL per gram of substrate).
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[6] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Pour the reaction mixture into ice water. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.
-
Purification of Intermediate : Combine the organic extracts. Wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated diene intermediate. This intermediate can be used in the next step with or without further purification.
Step 2: Epoxidation to this compound
This procedure is based on the epoxidation reaction described for the synthesis of Eplerenone.[8]
-
Reaction Setup : In a suitable reaction vessel, create a mixture of the crude deuterated diene intermediate, dipotassium hydrogen phosphate (K₂HPO₄), and trichloroacetonitrile in dichloromethane (approx. 10 mL per gram of diene).
-
Epoxidation : Stir the mixture and bring it to reflux (approx. 40°C). Add 30% hydrogen peroxide (H₂O₂) dropwise over a period of 3 to 5 hours.
-
Reaction Progression : Continue stirring at reflux and monitor the reaction's completion using HPLC or TLC.
-
Work-up : After the reaction is complete, cool the mixture. Separate the organic layer and wash it with an aqueous solution of sodium sulfite, followed by water.
-
Isolation of Crude Product : Concentrate the organic layer by evaporating the solvent to yield crude this compound.
Data Summary: Synthesis Parameters
| Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| 1. Dehydration | Phosphorus oxychloride, Pyridine | Dichloromethane (for extraction) | 0°C to Room Temp. | 12 - 24 hours | >85% |
| 2. Epoxidation | Hydrogen peroxide, Trichloroacetonitrile, K₂HPO₄ | Dichloromethane | Reflux (~40°C) | 3 - 5 hours (addition) + stirring | ~70-80% (crude) |
Note: Yields are estimated based on analogous reactions for non-deuterated Eplerenone and may vary.
Purification of this compound
The purification of crude this compound is critical to remove process-related impurities, particularly dihydroxylated byproducts that can form during the epoxidation step.[8] A robust purification process often involves derivatization of these impurities followed by recrystallization.
Caption: Workflow for the purification of this compound.
Purification Protocol
Method 1: Purification via Impurity Derivatization[8]
This method is particularly effective for removing persistent dihydroxylated impurities.
-
Derivatization : Dissolve the crude this compound in dichloromethane. Add triethylamine and acetyl chloride. Heat the mixture to reflux for approximately 12 hours. This step converts the diol impurities into their acetylated derivatives, which have different solubility profiles.
-
Solvent Exchange : Evaporate the dichloromethane. Add acetone to the residue and heat to reflux for 4-6 hours to precipitate the purified product while the derivatized impurities remain in solution.
-
Isolation : Cool the suspension to 0-5°C, filter the solid, and wash the filter cake with cold acetone.
-
Final Recrystallization : For achieving pharmaceutical-grade purity, a final recrystallization from a suitable solvent like methyl ethyl ketone is recommended.[8]
Method 2: Direct Recrystallization[9]
For crude material with a lower impurity profile, direct recrystallization may be sufficient.
-
Dissolution : Dissolve the crude this compound in a heated mixture of an alcohol (such as ethanol or isopropanol) and water. Reflux until all solids are dissolved.
-
Crystallization : Slowly cool the solution to a temperature between 15-40°C to induce crystallization.
-
Isolation : Filter the resulting crystals, wash with a cold alcohol/water mixture, and dry under vacuum to obtain the purified this compound.
Data Summary: Purification and Purity
| Method | Key Reagents / Solvents | Key Steps | Resulting Purity |
| Impurity Derivatization | Acetyl chloride, Triethylamine, Dichloromethane, Acetone, Methyl ethyl ketone | Derivatization, Precipitation, Recrystallization | >99.0%[8] |
| Direct Recrystallization | Ethanol/Water or Isopropanol/Water | Hot Dissolution, Cooled Crystallization | High Purity[9] |
| Final Product Spec. | N/A | N/A | ≥99.5% by HPLC; ≥99% atom D[10][11] |
Characterization
The identity and purity of the final this compound product must be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) is used to determine chemical purity.[10][11]
-
Mass Spectrometry (MS) confirms the molecular weight (417.51 g/mol for C₂₄H₂₇D₃O₆) and isotopic enrichment.[10][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure and the specific location of the deuterium atoms by the absence of the methyl ester proton signal.[10]
Conclusion
The synthesis and purification of this compound can be successfully achieved by adapting established methods for Eplerenone. The key to the synthesis is the timely introduction of a deuterated methyl group into a suitable intermediate, followed by a robust epoxidation reaction. Purification requires specific strategies, potentially including the derivatization of stubborn impurities, followed by recrystallization to achieve the high purity (>99.5%) required for its use as an internal standard in sensitive bioanalytical assays. The protocols and data presented in this guide provide a solid foundation for researchers undertaking the preparation of this important analytical tool.
References
- 1. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. veeprho.com [veeprho.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CN1310941C - Synthetic method for eplerenone - Google Patents [patents.google.com]
- 7. CN104725461A - Preparation method of eplerenone - Google Patents [patents.google.com]
- 8. US7851619B2 - Process for the preparation and purification of eplerenone - Google Patents [patents.google.com]
- 9. CN113173968A - Purification method of eplerenone - Google Patents [patents.google.com]
- 10. esschemco.com [esschemco.com]
- 11. esschemco.com [esschemco.com]
- 12. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape of Eplerenone-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This document is intended to serve as a critical resource for professionals in drug development and research, offering detailed data, experimental protocols, and mechanistic insights.
Isotopic Enrichment of this compound
This compound is a stable isotope-labeled compound where three hydrogen atoms on the methyl ester group have been replaced with deuterium. This labeling is instrumental for its use as an internal standard in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies.[1] The key parameters for its utility are isotopic purity and enrichment.
Quantitative Data on Isotopic Enrichment
The isotopic enrichment of this compound is a measure of the percentage of deuterium atoms at the labeled positions. High isotopic enrichment is crucial to minimize signal interference from the unlabeled analyte. The table below summarizes the reported isotopic purity and enrichment values from various sources.
| Parameter | Value | Analytical Method | Source |
| Isotopic Purity | 99.9% | HR-MS and NMR | [2] |
| Isotopic Enrichment | 99% atom D | Not Specified | [3] |
| Isotopic Enrichment | 98% D | Not Specified | |
| Chemical Purity | 99.5% | HPLC | [3] |
Experimental Protocol for Isotopic Enrichment Analysis
A robust method for determining the isotopic enrichment and structural integrity of deuterated compounds like this compound involves a combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Objective: To accurately quantify the percentage of deuterium incorporation in this compound and confirm the position of the deuterium labels.
Methodology:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS and NMR analysis.
-
LC-ESI-HR-MS Analysis:
-
Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate this compound from any potential impurities. A C18 column is commonly employed.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) operating in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Acquire full-scan mass spectra over a relevant m/z range to include the molecular ions of Eplerenone and its deuterated isotopologues.
-
Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of Eplerenone (m/z 415.2) and this compound (m/z 418.2). Integrate the peak areas of the isotopic ions to calculate the isotopic enrichment.[2]
-
-
NMR Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum to confirm the absence or significant reduction of the signal corresponding to the methyl ester protons, confirming the location of deuteration.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The carbon of the CD3 group will exhibit a characteristic multiplet due to coupling with deuterium, further confirming the labeling site.
-
The following diagram illustrates the workflow for the analysis of isotopic enrichment:
Stability of this compound
The stability of a labeled internal standard is critical for the accuracy and reproducibility of bioanalytical methods. While specific stability studies on this compound are not extensively published, a comprehensive understanding can be derived from the forced degradation studies of unlabeled Eplerenone.[4][5] Deuterium substitution is not expected to significantly alter the molecule's susceptibility to chemical degradation under these conditions.
Forced Degradation Studies of Eplerenone
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, and to demonstrate the stability-indicating nature of analytical methods.
Summary of Forced Degradation Results for Eplerenone:
| Stress Condition | Observations |
| Acid Hydrolysis | Significant degradation observed. |
| Base Hydrolysis | Significant degradation observed, leading to the formation of a major degradation product.[5] |
| Oxidative Stress | Stable. |
| Thermal Stress | Stable.[5] |
| Photolytic Stress | Stable.[5] |
The mass balance in these studies was close to 99.5%, indicating that the analytical method could account for the drug and its degradation products.[4][5]
Experimental Protocol for Stability Testing
The following protocol, based on ICH guidelines and published studies on Eplerenone, can be applied to assess the stability of this compound.[4][5]
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acidic: Treat the sample solution with an acid (e.g., 1N HCl) and heat.
-
Basic: Treat the sample solution with a base (e.g., 0.1N NaOH) at room temperature.
-
Oxidative: Treat the sample solution with an oxidizing agent (e.g., 30% H₂O₂).
-
Thermal: Expose the solid drug or its solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic: Expose the drug solution to UV light.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Analyze all samples using a validated stability-indicating UPLC or HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products.
-
Peak purity analysis should be performed to ensure that the this compound peak is free from co-eluting degradants.
-
The logical flow of a stability study is depicted in the diagram below:
Mechanism of Action: Eplerenone Signaling Pathway
Eplerenone is a selective antagonist of the mineralocorticoid receptor (MR).[6][7] By blocking the binding of aldosterone to the MR, Eplerenone inhibits the downstream signaling that leads to sodium and water retention, and subsequently, increased blood pressure.[6][7]
Aldosterone, a steroid hormone, binds to the cytoplasmic MR. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in sodium and potassium transport. Eplerenone competitively blocks this initial binding step.
In addition to its classical genomic effects, Eplerenone has been shown to have non-genomic effects in cardiomyocytes, which may contribute to its cardioprotective properties. These include the modulation of intracellular calcium levels (Ca²⁺), cyclic guanosine monophosphate (cGMP), and the activity of extracellular signal-regulated kinase 1/2 (ERK1/2).[8]
The signaling pathway of Eplerenone's action is illustrated below:
References
- 1. veeprho.com [veeprho.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. esschemco.com [esschemco.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Eplerenone-d3: A Technical Guide to its Physical and Chemical Properties for Researchers
An in-depth examination of the deuterated analog of a vital cardiovascular therapeutic, this guide provides researchers, scientists, and drug development professionals with essential data on the physical and chemical characteristics of Eplerenone-d3. It includes detailed experimental protocols for its quantification and visual representations of its parent compound's mechanism of action.
This compound is the deuterium-labeled version of Eplerenone, a selective aldosterone antagonist used in the management of hypertension and heart failure. The incorporation of deuterium atoms creates a heavier isotopolog of the drug, making this compound an invaluable tool in pharmacokinetic and metabolic studies. Its primary application is as an internal standard for the accurate quantification of Eplerenone in biological samples using mass spectrometry-based assays.[1][2] The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to slower metabolism of the deuterated compound, a factor that is critical in the design and interpretation of drug metabolism studies.[3]
Physical and Chemical Characteristics
This compound is a white solid with a high degree of chemical and isotopic purity.[1][4] Its fundamental properties are summarized in the table below, providing a direct comparison of key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₇D₃O₆ | [1][4][5] |
| Molecular Weight | 417.51 g/mol | [1][4] |
| Appearance | White Solid | [1][4] |
| Chemical Purity (by HPLC) | ≥99.5% | [1][4] |
| Isotopic Purity (Atom % D) | ≥99% | [1][4] |
Mechanism of Action of Eplerenone
Eplerenone exerts its therapeutic effect by acting as a competitive antagonist at the mineralocorticoid receptor (MR). This action blocks the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and electrolyte balance. By inhibiting aldosterone's effects, Eplerenone leads to a decrease in sodium and water retention and an increase in potassium retention, thereby lowering blood pressure and reducing the workload on the heart. The following diagram illustrates the signaling pathway.
Experimental Protocols
This compound is predominantly used as an internal standard in bioanalytical methods for the quantification of Eplerenone in biological matrices like plasma and urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique employed for this purpose due to its high sensitivity and specificity.[6][7][8][9]
Quantification of Eplerenone in Human Plasma using LC-MS/MS
This protocol outlines a typical method for the determination of Eplerenone in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 250 µL of human plasma, add a known concentration of this compound working solution as the internal standard.
-
Vortex the sample to ensure homogeneity.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate Eplerenone and this compound from plasma components.[6][8]
-
Wash the SPE cartridge to remove interferences.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 or C8 column is typically used (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm; Zorbax XDB-C8, 2.1 x 50 mm, 5 µm).[7][9]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is common.[7][8]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
Injection Volume: Typically 5-20 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.
-
MRM Transitions:
The following diagram provides a visual workflow of this experimental protocol.
Conclusion
This compound is a critical analytical tool for the accurate and precise quantification of Eplerenone in biological systems. Its well-defined physical and chemical properties, coupled with its use in robust and validated LC-MS/MS methods, enable researchers and drug development professionals to conduct reliable pharmacokinetic and bioequivalence studies. A thorough understanding of its characteristics and the experimental protocols for its use is essential for advancing cardiovascular drug research and development.
References
- 1. esschemco.com [esschemco.com]
- 2. veeprho.com [veeprho.com]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. esschemco.com [esschemco.com]
- 5. caymanchem.com [caymanchem.com]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Eplerenone-d3: A Technical Guide to Safe Handling and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety information, handling procedures, and experimental applications for Eplerenone-d3. The content is tailored for professionals in research and drug development, offering detailed data, protocols, and visualizations to ensure safe and effective use of this stable isotope-labeled compound.
Safety and Handling
This compound, a deuterated analog of Eplerenone, is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] While specific safety data for the deuterated form is limited, the safety profile of the parent compound, Eplerenone, serves as the primary reference for handling and safety protocols.
Hazard Identification and First Aid
Eplerenone is considered a hazardous substance.[2] Key hazards and corresponding first aid measures are summarized below.
| Hazard Statement | Precautionary Measures & First Aid |
| Harmful if swallowed, in contact with skin, or if inhaled. [3] | Avoid ingestion, skin contact, and inhalation of dust.[4] In case of ingestion, seek immediate medical advice.[4] For skin contact, wash immediately with plenty of water.[4][5] If inhaled, move the person to fresh air.[5] |
| May cause an allergic skin reaction. [3] | Wear appropriate protective gloves.[4] If skin irritation or rash occurs, seek medical attention. |
| Suspected of damaging fertility or the unborn child. [3] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| May cause damage to organs through prolonged or repeated exposure. [6] | Do not breathe dust.[4][6] Use in a well-ventilated area.[6] |
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are crucial for the safe handling of this compound.
| Control | Specification |
| Engineering Controls | Use process enclosures or local exhaust ventilation to minimize airborne exposure.[4] Ensure eyewash stations and emergency showers are readily accessible.[2] |
| Respiratory Protection | In case of insufficient ventilation, wear a suitable NIOSH/MSHA approved respirator.[4] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[4] |
| Eye Protection | Use safety glasses with side-shields.[4] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[4] |
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of this compound and ensure safety.
| Aspect | Guideline |
| Storage | Keep the container tightly closed in a dry and well-ventilated place.[4][7] Recommended long-term storage is at 2-8°C or -20°C.[4][8] |
| Stability | The compound is stable under recommended storage conditions.[4][7] Avoid strong oxidizing agents.[2][4] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment. |
Physicochemical and Pharmacokinetic Data
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist.[8] Its deuterated form, this compound, shares the same fundamental physicochemical properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C24H27D3O6[8] |
| Molecular Weight | 417.51 g/mol [8] |
| Appearance | White to off-white solid/crystalline powder.[4][5][8] |
| Solubility | Very slightly soluble in water. Soluble in dichloromethane and acetonitrile.[2][5] |
Pharmacokinetic Parameters of Eplerenone
| Parameter | Value |
| Metabolism | Primarily metabolized by Cytochrome P450 3A4 (CYP3A4).[2][5] |
| Half-life | Approximately 4-6 hours.[2][5] |
| Protein Binding | Around 50%.[3] |
| Excretion | Approximately 67% excreted in urine and 32% in feces.[5] |
Mechanism of Action and Signaling Pathway
Eplerenone functions by competitively blocking the binding of aldosterone to the mineralocorticoid receptor.[3][5] This action inhibits the reabsorption of sodium and water, which in turn helps to lower blood pressure.[8] Aldosterone, a key component of the renin-angiotensin-aldosterone system (RAAS), increases blood pressure by binding to MRs in tissues like the kidney, heart, and blood vessels.[3][5]
Below is a diagram illustrating the signaling pathway of Eplerenone in cardiomyocytes, highlighting its non-genomic effects.
Experimental Protocols: Use of this compound as an Internal Standard
This compound is widely used as an internal standard (IS) for the quantification of Eplerenone in biological matrices, such as human plasma and urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent like methanol or acetonitrile.
-
Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the stock solution with the same solvent to achieve the desired concentration for spiking into samples.
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from methodologies described for the analysis of Eplerenone in human plasma.[9]
-
Aliquoting: Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Spiking: Add a specific volume (e.g., 25 µL) of the this compound working solution to each plasma sample, vortex briefly.
-
Extraction: Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether).[9]
-
Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following are example parameters for an LC-MS/MS method. Specific conditions may need to be optimized.
| Parameter | Example Condition |
| LC Column | C18 column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm)[9] |
| Mobile Phase | Isocratic elution with Methanol and Ammonium Acetate (e.g., 3:2, v/v)[9] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Eplerenone) | m/z 415 → 163[10] |
| MRM Transition (this compound) | m/z 418 → 163 (hypothetical, based on deuteration) |
This technical guide provides a foundation for the safe and effective use of this compound in a research setting. Adherence to these safety protocols and experimental guidelines is paramount for ensuring data integrity and personnel safety.
References
- 1. wjpmr.com [wjpmr.com]
- 2. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 9. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Eplerenone-d3 for Therapeutic Drug Monitoring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Eplerenone-d3 as an internal standard for the therapeutic drug monitoring (TDM) of Eplerenone. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and clinical analysis. This document details the mechanism of action of Eplerenone, its metabolism, and provides detailed protocols for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Eplerenone and Therapeutic Drug Monitoring
Eplerenone is a selective mineralocorticoid receptor antagonist used in the management of hypertension and heart failure.[1] It functions by blocking the binding of aldosterone to the mineralocorticoid receptor, thereby preventing the reabsorption of sodium and water, which in turn helps to lower blood pressure and reduce the workload on the heart.[1] Therapeutic drug monitoring of Eplerenone is crucial to ensure its efficacy and safety, as plasma concentrations can be influenced by various factors including patient adherence, drug-drug interactions, and individual patient metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of Eplerenone in patient samples.[2] this compound is a deuterated analog of Eplerenone and is an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled drug, ensuring comparable extraction efficiency and ionization response.[2]
Mechanism of Action and Metabolism
Eplerenone exerts its therapeutic effect by competitively binding to the mineralocorticoid receptor, primarily in the kidneys, heart, and blood vessels, thus antagonizing the effects of aldosterone. This leads to a decrease in sodium and water retention and an increase in potassium retention.
The primary route of Eplerenone metabolism is through the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. It is extensively metabolized, and its metabolites are considered inactive.
Signaling Pathway of Eplerenone
References
Methodological & Application
Application Note: Eplerenone-d3 as an Internal Standard for the Quantitative Analysis of Eplerenone by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of eplerenone in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Eplerenone-d3, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision.[1] this compound is an ideal internal standard as it shares similar physicochemical properties with the analyte, eplerenone, and co-elutes chromatographically, thus compensating for variations in sample preparation and instrument response. The protocols described herein are intended for researchers, scientists, and drug development professionals.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[2] Accurate and reliable quantification of eplerenone in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2] LC-MS/MS has become the preferred method for such analyses due to its high sensitivity, specificity, and robustness.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in the analytical process, leading to more reliable and reproducible results.[1][3] This document outlines a comprehensive workflow, from sample preparation to data analysis, for the quantification of eplerenone using this compound as an internal standard.
Signaling Pathway of Eplerenone
Eplerenone exerts its therapeutic effect by acting as a competitive antagonist at the mineralocorticoid receptor (MR). In pathological conditions such as heart failure and hypertension, elevated levels of aldosterone bind to the MR, leading to a cascade of downstream effects including sodium and water retention, potassium excretion, and profibrotic and proinflammatory signaling. Eplerenone, by blocking the binding of aldosterone to the MR, mitigates these detrimental effects.
References
Application Note and Protocol for the Quantification of Eplerenone in Human Plasma Using Eplerenone-d3
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1][2][3] Accurate and reliable quantification of eplerenone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of eplerenone in human plasma, utilizing its stable isotope-labeled analog, Eplerenone-d3, as the internal standard (IS) to ensure high accuracy and precision. The method is validated according to international regulatory guidelines.[2][3]
Experimental Protocols
Materials and Reagents
-
Eplerenone (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18.2 MΩ·cm)[1]
-
Human plasma (drug-free, sourced from authorized blood banks)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether, dichloromethane, diethyl ether).[1][3][5]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of eplerenone and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the eplerenone stock solution with a methanol/water (1:1, v/v) mixture to create working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a methanol/water (1:1, v/v) mixture.
Sample Preparation
This protocol outlines a common liquid-liquid extraction (LLE) procedure. Alternatively, solid-phase extraction (SPE) can be employed.[1]
-
Thaw frozen human plasma samples at room temperature.
-
To a 250 µL aliquot of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution (100 ng/mL).[2][3]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.[3]
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a 10 µL aliquot into the LC-MS/MS system.[2]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][3]
| Parameter | Condition |
| LC Column | C18 column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm)[2][3] |
| Mobile Phase | A mixture of methanol and 10 mM ammonium acetate (e.g., 3:2, v/v) with 0.05% formic acid.[2][3][6] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Eplerenone: m/z 415.2 → 163.1; this compound: m/z 418.2 → 163.1 (Note: d3 transition may vary) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation
The bioanalytical method was validated in accordance with regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 5 - 4000 ng/mL[1][4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL[1][6] |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | Eplerenone: 72.7 - 79.3%[2] |
| Matrix Effect | Minimal to no significant matrix effects observed. |
| Stability | Stable under various conditions (bench-top, freeze-thaw, long-term).[1] |
Visualizations
Caption: Experimental workflow for the quantification of eplerenone in human plasma.
Caption: Logical relationships of bioanalytical method validation parameters.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of eplerenone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The method has been successfully validated and is suitable for use in pharmacokinetic and bioequivalence studies.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. researchgate.net [researchgate.net]
- 3. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 5. Formulation and Characterization of Eplerenone Nanoemulsion Liquisolids, An Oral Delivery System with Higher Release Rate and Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
Application Note: Quantitative Analysis of Eplerenone in Human Plasma by LC-MS/MS using Eplerenone-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Accurate quantification of Eplerenone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Eplerenone in human plasma. The method utilizes a stable isotope-labeled internal standard, Eplerenone-d3, to ensure high accuracy and precision. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions.
Experimental Protocols
1. Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Methyl t-butyl ether (MTBE) (HPLC grade)
-
Water, purified (18.2 MΩ·cm)
-
Human plasma (sourced from a certified vendor)
2. Stock and Working Solution Preparation
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Eplerenone reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in methanol to achieve a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of Eplerenone working standards by serial dilution of the stock solution with a 50:50 methanol/water mixture. These will be used to spike plasma for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 1 mL of methyl t-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (methanol and ammonium acetate, 3:2, v/v).
-
Vortex to mix and transfer the solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | Atlantis dC18, 150 x 3 mm, 3.0 µm |
| Mobile Phase | Methanol and Ammonium Acetate (3:2, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | Nitrogen, 4.0 L/min |
Data Presentation
Table 1: Mass Spectrometric Parameters for Eplerenone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Eplerenone | 415.0 | 163.0 | 200 |
| This compound | 418.0 | 163.0 | 200 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | Consistent and reproducible |
Visualizations
Application Note: Sample Preparation for Eplerenone-d3 in Bioequivalence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1] For the approval of generic formulations, bioequivalence (BE) studies are essential to demonstrate comparable pharmacokinetic profiles to a reference product.[2] These studies rely on robust bioanalytical methods to accurately quantify drug concentrations in biological matrices, typically human plasma. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[3][4]
A critical component of a reliable bioanalytical method is the sample preparation process, which aims to remove interfering endogenous components and concentrate the analyte of interest. To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is employed to compensate for variability during sample processing and analysis.[5] Eplerenone-d3, a deuterated analog of eplerenone, serves as the ideal SIL-IS for this purpose.[6][7]
This application note details three common sample preparation protocols for the extraction of eplerenone and this compound from human plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). It provides comprehensive methodologies and summarizes key quantitative data to guide researchers in selecting and implementing the most suitable method for their bioequivalence studies.
Data Presentation
The selection of a sample preparation technique is a trade-off between sample cleanliness, recovery, throughput, and cost. The following tables summarize the performance characteristics of the described methods based on published literature.
Table 1: Comparison of Common Sample Preparation Methods for Eplerenone
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Chromatographic separation | Partitioning between immiscible liquids | Analyte solubilization while proteins are precipitated |
| Typical Recovery | High and reproducible (>85%) | Good to high (80-95%)[8] | Generally lower and more variable due to co-precipitation |
| Matrix Effect | Minimal (provides the cleanest extracts) | Moderate | Significant (highest potential for ion suppression/enhancement) |
| Throughput | Moderate; can be automated for high throughput[9][10] | Moderate; can be labor-intensive | High; simple and fast procedure[11] |
| Selectivity | High | Moderate to High | Low |
| Advantages | High purity, high concentration factor, good reproducibility. | Effective removal of non-polar interferences, cost-effective. | Simple, fast, low cost, suitable for high-throughput screening.[12] |
| Disadvantages | Higher cost per sample, more complex method development. | Use of large volumes of organic solvents, can be labor-intensive. | Less clean extracts, potential for analyte loss, significant matrix effects.[13] |
Table 2: Representative Bioanalytical Method Validation Parameters for Eplerenone in Human Plasma
| Parameter | Method 1 (LC-MS/MS) [3][4] | Method 2 (LC-MS/MS) [10] | Method 3 (HPLC-UV) [8] |
| Linearity Range (ng/mL) | 5 - 4000 | 10 - 2500 | 100 - 3200 |
| LLOQ (ng/mL) | 1 | 10 | 100 |
| Intra-day Precision (%RSD) | < 15% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 10% | < 10% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Internal Standard | Dexamethasone | Eplerenone-d4 (SIL-IS) | Valdecoxib |
Experimental Protocols & Workflows
The following are detailed protocols for the extraction of eplerenone from human plasma using this compound as the internal standard (IS).
Protocol 1: Solid-Phase Extraction (SPE)
This method provides the cleanest extracts by utilizing a solid sorbent (e.g., C18) to bind the analyte and IS, which are then washed to remove interferences and selectively eluted.[3][9]
References
- 1. Review on bioanalytical and analytical method development of two potassium-sparing diuretics, namely eplerenone and spironolactone [journals.ekb.eg]
- 2. Study on the bioequivalence of two formulations of eplerenone in healthy volunteers under fasting conditions: data from a single-center, randomized, single-dose, open-label, 2-way crossover bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. researchgate.net [researchgate.net]
- 7. Home - Cerilliant [cerilliant.com]
- 8. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. filtrous.com [filtrous.com]
- 13. Precipitation Procedures [sigmaaldrich.com]
Application Notes and Protocols: The Use of Eplerenone-d3 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Eplerenone-d3 in clinical research and trials. This document details the critical role of this stable isotope-labeled internal standard in the accurate quantification of the selective aldosterone antagonist, eplerenone, and outlines protocols for its application in bioanalytical assays.
Introduction to Eplerenone and the Role of this compound
Eplerenone is a selective mineralocorticoid receptor antagonist used in the management of hypertension and heart failure.[1][2][3][4] It functions by blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), which is involved in blood pressure regulation and the pathophysiology of cardiovascular disease.[5][6]
In clinical research, particularly in pharmacokinetic and bioequivalence studies, the precise measurement of drug concentrations in biological matrices is paramount. This compound, a deuterium-labeled analog of eplerenone, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] Its use significantly improves the accuracy and precision of eplerenone quantification by correcting for variability during sample preparation and analysis.[7][9]
Pharmacokinetics and Metabolism of Eplerenone
Understanding the pharmacokinetic profile of eplerenone is essential for designing and interpreting clinical studies. Eplerenone is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with no active metabolites identified in human plasma.[5][10][11]
Table 1: Summary of Eplerenone Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [5] |
| Elimination Half-Life (t½) | 4 to 6 hours | [5][10] |
| Plasma Protein Binding | ~50% (primarily to alpha 1-acid glycoproteins) | [5] |
| Apparent Volume of Distribution (Vd/F) | 43 to 90 L | [5] |
| Apparent Plasma Clearance (CL/F) | ~10 L/hr | [5] |
| Metabolism | Primarily via CYP3A4 | [5][10] |
| Excretion | ~67% in urine, ~32% in feces (less than 5% as unchanged drug) | [5][12] |
Data presented are approximate values and may vary depending on the study population and design.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and Eplerenone's Mechanism of Action
Eplerenone exerts its therapeutic effect by selectively blocking the mineralocorticoid receptor, thereby inhibiting the downstream effects of aldosterone. The following diagram illustrates the RAAS pathway and the point of intervention by eplerenone.
Caption: Mechanism of action of Eplerenone in the RAAS pathway.
Experimental Protocols
Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the determination of eplerenone concentrations in human plasma, a critical component of pharmacokinetic studies.
4.1.1. Materials and Reagents
-
Eplerenone reference standard
-
This compound (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether).[8]
4.1.2. Preparation of Stock and Working Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve eplerenone reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the eplerenone stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.
4.1.3. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples to room temperature.
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples). Vortex briefly.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in water).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
4.1.4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reverse-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM ammonium acetate).[13]
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions for both eplerenone and this compound.
Table 2: Example MRM Transitions for Eplerenone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Eplerenone | 415.2 | 163.1 |
| This compound | 418.2 | 163.1 |
Note: Specific m/z values may vary slightly depending on the instrument and conditions.
4.1.5. Data Analysis
-
Integrate the peak areas for both eplerenone and this compound.
-
Calculate the peak area ratio (eplerenone/Eplerenone-d3).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of eplerenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for a Clinical Pharmacokinetic Study
The following diagram outlines the typical workflow for a clinical pharmacokinetic study involving the analysis of eplerenone using this compound as an internal standard.
Caption: Workflow of a clinical pharmacokinetic study of Eplerenone.
Summary of Eplerenone Clinical Trials
Eplerenone has been evaluated in numerous clinical trials for its efficacy and safety in treating hypertension and heart failure.[2][14] Key trials have demonstrated its ability to reduce blood pressure and improve outcomes in patients post-myocardial infarction.[2]
Table 3: Selected Clinical Trials of Eplerenone
| Trial Acronym | Condition Studied | Key Findings | Reference |
| EPHESUS | Heart failure post-myocardial infarction | Eplerenone significantly reduced all-cause mortality and cardiovascular hospitalization. | [2] |
| REMINDER | Acute ST-segment elevation myocardial infarction (STEMI) without heart failure | Early initiation of eplerenone reduced a composite endpoint of cardiovascular morbidity and mortality. | [15] |
| EARLIER001 | Acute heart failure | Investigated the efficacy of eplerenone in protecting the myocardium. | [16] |
While these trials focus on the clinical outcomes of eplerenone, the underlying pharmacokinetic data supporting dosing and demonstrating bioavailability would have relied on robust bioanalytical methods, likely employing a stable isotope-labeled internal standard such as this compound.
Conclusion
This compound is an indispensable tool in the clinical development and post-marketing evaluation of eplerenone. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for regulatory submissions and for advancing our understanding of eplerenone's clinical pharmacology. The protocols and information provided herein are intended to guide researchers in the effective application of this compound in their clinical research endeavors.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on bioanalytical and analytical method development of two potassium-sparing diuretics, namely eplerenone and spironolactone [journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Study on the bioequivalence of two formulations of eplerenone in healthy volunteers under fasting conditions: data from a single-center, randomized, single-dose, open-label, 2-way crossover bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent studies with eplerenone, a novel selective aldosterone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New trial results support treatment with Inspra (eplerenone) within first 24 hours of symptoms, in addition to standard therapy, in patients with acute STEMI without heart failure. | Pfizer [pfizer.com]
- 16. A clinical study to evaluate efficacy of eplerenone, a new drug for the treatment of acute heart failure while protecting myocardium (a randomized, double-blind, placebo-controlled study) - AdisInsight [adisinsight.springer.com]
Solid-Phase Extraction of Eplerenone with Eplerenone-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. Accurate quantification of eplerenone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed protocol for the solid-phase extraction (SPE) of eplerenone from human plasma using Eplerenone-d3 as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a stable isotope-labeled analog, is the ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1]
Mechanism of Action of Eplerenone
Eplerenone exerts its therapeutic effect by acting as a competitive antagonist at the mineralocorticoid receptor (MR). Under normal physiological conditions, aldosterone binds to the MR, and the resulting complex translocates to the nucleus, where it regulates the transcription of genes involved in sodium and water reabsorption and potassium excretion. By blocking the binding of aldosterone to the MR, eplerenone inhibits this signaling cascade, leading to a decrease in sodium and water retention and a reduction in blood pressure.
Figure 1. Mechanism of action of eplerenone.
Experimental Protocols
This section details the materials and procedures for the solid-phase extraction of eplerenone from human plasma and its subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Standards: Eplerenone, this compound
-
SPE Cartridges: C18, 200 mg/3 mL
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Ammonium Acetate, Trifluoroacetic Acid (TFA)
-
Plasma: Blank human plasma
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of eplerenone and this compound by dissolving 10 mg of each compound in 10 mL of methanol.
-
Working Standards: Perform serial dilutions of the eplerenone stock solution with methanol to obtain working standards at the desired concentration range (e.g., 5 to 4000 ng/mL).[2]
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.
-
SPE Conditioning Solution: 90:10 (v/v) Methanol/Water with 0.1% TFA.[3]
-
SPE Equilibration Solution: 0.1% TFA in Water.[3]
-
SPE Wash Solution: 5% (v/v) Methanol in Water with 0.1% TFA.[3]
-
SPE Elution Solution: 50:50 (v/v) Acetonitrile/Water with 0.1% TFA.[3]
-
Reconstitution Solution: 10 mM Ammonium Acetate in Water.[2]
Sample Preparation and Solid-Phase Extraction (SPE)
The following protocol outlines the steps for extracting eplerenone from human plasma samples.
Figure 2. Solid-phase extraction workflow for eplerenone.
Protocol Steps:
-
Plasma Spiking: To a known volume of human plasma, add a specific amount of the this compound internal standard working solution. For calibration standards and quality control samples, spike with the appropriate eplerenone working standards.[2]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of the SPE Conditioning Solution through it.[3]
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of the SPE Equilibration Solution. Do not allow the cartridge to go dry.[3]
-
Sample Loading: Load the spiked plasma sample onto the conditioned and equilibrated SPE cartridge at a slow, dropwise rate.
-
Washing: Wash the cartridge with 1 mL of the SPE Wash Solution to remove interfering substances.
-
Elution: Elute the eplerenone and this compound from the cartridge with 1 mL of the SPE Elution Solution into a clean collection tube.[3]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the Reconstitution Solution (e.g., 100 µL).[2]
LC-MS/MS Analysis
The extracted and reconstituted samples are then analyzed using a liquid chromatography-tandem mass spectrometry system.
Chromatographic Conditions: [2]
| Parameter | Value |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax XDB-C8, 2.1 x 50 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 10 mM Ammonium Acetate (pH 7.4) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions: [2]
| Parameter | Value |
| Mass Spectrometer | AB Sciex API 4000 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | |
| Eplerenone | m/z 415 → 163 |
| This compound | m/z 418 → 163 (Predicted) |
Quantitative Data Summary
The following table summarizes the validation parameters for a bioanalytical method for eplerenone in human plasma. While the referenced study used liquid-liquid extraction, the values provide a benchmark for the expected performance of a validated SPE method.[4]
| Validation Parameter | Result |
| Linearity Range | 5 - 4000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | ≤15% Relative Standard Deviation (RSD) |
| Extraction Recovery (Eplerenone) | 72.7% - 79.3% |
| Matrix Effect | Not significant |
Conclusion
The described solid-phase extraction protocol using C18 cartridges with this compound as an internal standard provides a robust and reliable method for the quantification of eplerenone in human plasma. The subsequent LC-MS/MS analysis offers high sensitivity and selectivity, making this methodology suitable for a wide range of applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for regulatory submissions and bioequivalence studies.
References
Application Notes & Protocols: Eplerenone-d3 in Drug Metabolism and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile and potential drug-drug interactions. Eplerenone is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4), into inactive metabolites.[1] The use of stable isotope-labeled internal standards, such as Eplerenone-d3, is essential for the accurate quantification of Eplerenone and the identification of its metabolites in various biological matrices. This document provides detailed application notes and protocols for the use of this compound in such studies.
Eplerenone Metabolism Overview
Eplerenone undergoes extensive metabolism in the liver, with less than 5% of the dose being excreted as the unchanged drug in urine and feces.[2] The primary metabolic pathways are 6β-hydroxylation and 21-hydroxylation, with subsequent 3-keto reduction.[3] The main enzyme responsible for the oxidative metabolism of Eplerenone is CYP3A4.[1][4][5] Studies with recombinant enzymes have shown that while 6β-hydroxyeplerenone is formed preferentially by CYP3A4, the 21-hydroxy metabolite formation is catalyzed by both CYP3A4 and CYP3A5.[6][7] Eplerenone does not have any active metabolites.[2]
Key Metabolites of Eplerenone
| Metabolite Name | Abbreviation | Formation Pathway |
| 6β-Hydroxy-Eplerenone | 6β-OH-EP | CYP3A4-mediated hydroxylation |
| 21-Hydroxy-Eplerenone | 21-OH-EP | CYP3A4/CYP3A5-mediated hydroxylation |
| 6β,21-Dihydroxy-Eplerenone | 6β,21-diOH-EP | Further hydroxylation |
| 2α,3β,21-Trihydroxy-Eplerenone | 2α,3β,21-triOH-EP | Hydroxylation and keto-reduction |
Quantitative Analysis of Eplerenone and its Metabolites
The following table summarizes the quantitative excretion of Eplerenone and its major metabolites after a single oral dose of [14C]-Eplerenone (100 mg) in healthy human volunteers.
| Compound | Percentage of Administered Dose Excreted |
| In Urine | ~67% of total radioactivity |
| Unchanged Eplerenone | <2% |
| 6β-Hydroxy-Eplerenone | ~32% |
| 6β,21-Dihydroxy-Eplerenone | ~21% |
| 21-Hydroxy-Eplerenone | ~8% |
| 2α,3β,21-Trihydroxy-Eplerenone | ~6% |
| In Feces | ~32% of total radioactivity |
| Unchanged Eplerenone | <5% |
Data compiled from literature.[1][3]
Experimental Protocols
In Vitro Metabolism of Eplerenone using Human Liver Microsomes
This protocol describes a typical procedure for identifying the metabolites of Eplerenone formed by human liver microsomes.
Materials:
-
Eplerenone
-
This compound (as internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration typically 0.5-1.0 mg/mL)
-
Eplerenone (final concentration typically 1-10 µM)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound (internal standard) at a known concentration.
-
-
Sample Processing:
-
Vortex the mixture thoroughly to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Caption: Workflow for in vitro metabolism of Eplerenone.
Analysis of Eplerenone and Metabolites in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of Eplerenone and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
Eplerenone and its metabolite standards
-
This compound (internal standard)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)[9]
-
Methanol, Acetonitrile, Water (HPLC grade)
-
Ammonium acetate or formic acid (for mobile phase modification)
Procedure:
A. Sample Preparation (using SPE):
-
Plasma Spiking:
-
To a 0.5 mL aliquot of human plasma, add a known amount of this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
-
Sample Loading:
-
Load the plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
-
Elution:
-
Elute Eplerenone and its metabolites from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
B. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode for Eplerenone and its hydroxylated metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for Eplerenone (m/z 415 → 163) and this compound are monitored.[10] The transitions for the metabolites would be determined based on their structures.
-
Caption: Workflow for plasma sample analysis using SPE and LC-MS/MS.
Eplerenone Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of Eplerenone.
Caption: Primary metabolic pathways of Eplerenone.
Conclusion
The use of this compound as an internal standard is critical for the reliable quantification of Eplerenone and the characterization of its metabolic profile. The protocols and data presented in these application notes provide a framework for researchers to conduct robust drug metabolism and metabolite identification studies. Accurate and precise analytical methods, such as the LC-MS/MS procedures outlined, are fundamental to advancing our understanding of the clinical pharmacology of Eplerenone.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C03DA04 - Eplerenone [drugsporphyria.net]
- 6. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.bcnf.ir [pubs.bcnf.ir]
- 9. researchgate.net [researchgate.net]
- 10. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Eplerenone and Eplerenone-d3 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous determination of eplerenone, a selective aldosterone receptor antagonist, and its deuterated internal standard, Eplerenone-d3, in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. The described protocol is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of eplerenone.[1][2]
Introduction
Eplerenone is a potassium-sparing diuretic used in the management of hypertension and heart failure.[3][4] Accurate measurement of its concentration in biological matrices is essential for clinical and pharmaceutical research. This application note presents a validated LC-MS/MS method for the quantification of eplerenone in human plasma, employing this compound as an internal standard to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection.
Experimental
Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (LC-MS grade)
-
Methyl t-butyl ether (MTBE) (HPLC grade)
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Atlantis dC18 (150 x 3 mm, 3.0 µm) or equivalent[5][6]
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Vortex mixer
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized LC-MS/MS parameters is provided in the table below. These parameters are based on methods developed for the analysis of eplerenone in human plasma.[5][6][7]
| Parameter | Value |
| LC System | |
| Column | Atlantis dC18 (150 x 3 mm, 3.0 µm)[5][6] |
| Mobile Phase | Methanol and 10 mM Ammonium Acetate (60:40, v/v)[5][6] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 5 minutes[7] |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |
| MRM Transition (Eplerenone) | m/z 415 → 163[7] |
| MRM Transition (this compound) | m/z 418 → 163 (Predicted) |
| Dwell Time | 200 ms[8] |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve eplerenone and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the eplerenone stock solution with methanol:water (1:1, v/v) to create working standards for the calibration curve.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions and the internal standard working solution to achieve the desired concentrations for the calibration curve and quality control samples.
Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of plasma sample, standard, or QC, add 50 µL of the this compound internal standard working solution and vortex for 1 minute.[9]
-
Add 1 mL of methyl t-butyl ether (MTBE), vortex for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.[5][6]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.[5]
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Results
The described method demonstrates excellent linearity over the concentration range of 25-2000 ng/mL for eplerenone in human plasma.[5] The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the method by compensating for matrix effects and variations in sample processing. The lower limit of quantification (LLOQ) for this method is typically in the low ng/mL range, providing sufficient sensitivity for pharmacokinetic studies.[1][2][7]
Method Validation Summary
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999[5] |
| LLOQ | 25 ng/mL[5] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of eplerenone.
Caption: Logical relationship of the analytical method components.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 3. Review on bioanalytical and analytical method development of two potassium-sparing diuretics, namely eplerenone and spironolactone [journals.ekb.eg]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and Characterization of Eplerenone Nanoemulsion Liquisolids, An Oral Delivery System with Higher Release Rate and Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Eplerenone-d3 Signal Suppression in LC-MS: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Eplerenone-d3 signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
This compound is a deuterated form of Eplerenone, a potassium-sparing diuretic. In LC-MS, it is commonly used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Eplerenone in biological matrices.[1][2] Because this compound is chemically and physically almost identical to Eplerenone, it co-elutes and experiences similar ionization effects, allowing for accurate correction of signal variations caused by matrix effects.
Q2: What is signal suppression in LC-MS?
Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte or its internal standard caused by co-eluting compounds from the sample matrix.[3] This leads to a decreased signal intensity and can result in inaccurate and imprecise quantification. Common sources of signal suppression in bioanalysis include phospholipids, salts, and endogenous metabolites from plasma or urine.
Q3: Why is my this compound signal suppressed even though it's a deuterated internal standard?
While deuterated internal standards are designed to compensate for matrix effects, they are not immune to them. If the concentration of co-eluting matrix components is high enough, it can suppress the ionization of both the analyte and the internal standard.[3] Significant signal suppression of the internal standard can compromise the reliability of the assay.
Troubleshooting Guide for this compound Signal Suppression
This guide provides a systematic approach to identifying and mitigating this compound signal suppression.
Issue 1: Low or Inconsistent this compound Signal Intensity
Possible Cause 1: Matrix Effects
Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Post-Extraction Addition Experiment: Prepare two sets of samples. In set A, spike this compound into a clean solvent. In set B, spike this compound into an extracted blank matrix sample. A significantly lower signal in set B indicates signal suppression.
-
Post-Column Infusion Experiment: Continuously infuse a solution of this compound into the mass spectrometer while injecting an extracted blank matrix sample onto the LC system. A dip in the baseline signal at the retention time of interfering components confirms the presence of ion suppression.
-
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize a more selective SPE sorbent and an optimized wash and elution protocol to remove interfering compounds.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering components behind.
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing phospholipids. Consider a phospholipid removal plate or a subsequent clean-up step.
-
Illustrative Data on the Impact of Sample Preparation on this compound Signal Intensity:
| Sample Preparation Method | This compound Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Protein Precipitation (Acetonitrile) | 50,000 | 50 |
| Liquid-Liquid Extraction (MTBE) | 85,000 | 15 |
| Solid-Phase Extraction (C18) | 95,000 | 5 |
Note: This data is illustrative and will vary depending on the specific matrix and experimental conditions.
Possible Cause 2: Suboptimal LC Conditions
Inadequate chromatographic separation can lead to co-elution of this compound with matrix components.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Evaluate different organic solvents (e.g., acetonitrile vs. methanol) and their proportions. Methanol can sometimes offer different selectivity for interfering compounds.
-
Additives: The type and concentration of mobile phase additives (e.g., formic acid, ammonium formate, ammonium acetate) can significantly impact ionization efficiency.[4] Experiment with different additives to find the optimal conditions for this compound signal.
-
-
Modify Gradient Profile: Adjust the gradient slope to better separate this compound from early-eluting matrix components like phospholipids.
-
Change LC Column: A column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can alter the retention and separation of this compound and interfering compounds.
Illustrative Data on the Impact of Mobile Phase Additive on this compound Signal-to-Noise Ratio (S/N):
| Mobile Phase Additive (0.1%) | This compound S/N Ratio |
| Formic Acid | 150 |
| Ammonium Formate | 250 |
| Ammonium Acetate | 220 |
Note: This data is illustrative. Optimal additives should be determined empirically.
Issue 2: Poor Reproducibility of this compound Signal
Possible Cause: Inconsistent Sample Preparation or Matrix Variability
Variations in the efficiency of the sample clean-up process or differences in the composition of the biological matrix between samples can lead to inconsistent signal suppression.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, including standards, quality controls, and unknown samples.
-
Use a Robust Sample Preparation Method: Employ a sample preparation technique that provides consistent removal of interferences across different lots of matrix. SPE is often more robust than PPT in this regard.
-
Evaluate Matrix Lot-to-Lot Variability: Test the method with at least six different lots of the biological matrix to ensure that the results are not affected by individual differences.
Experimental Protocols
Protocol 1: Post-Extraction Addition Experiment to Quantify Matrix Effect
Objective: To determine the extent of signal suppression or enhancement for this compound in a specific biological matrix.
Methodology:
-
Prepare Blank Matrix Extract: Extract a blank sample of the biological matrix (e.g., human plasma) using the established sample preparation method.
-
Prepare Spiked Samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Spike the same concentration of this compound into the extracted blank matrix from step 1.
-
-
LC-MS Analysis: Analyze both sets of samples using the developed LC-MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Methodology:
-
Setup:
-
Connect a syringe pump to a T-junction placed between the LC column outlet and the mass spectrometer inlet.
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
-
Infusion: Infuse the this compound solution at a constant low flow rate (e.g., 10 µL/min) into the LC eluent stream.
-
Injection: Once a stable baseline signal for this compound is observed, inject an extracted blank matrix sample onto the LC system.
-
Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Visualizations
Caption: Troubleshooting workflow for this compound signal suppression.
Caption: General experimental workflow for Eplerenone analysis using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effect of eplerenone on extracellular cardiac matrix biomarkers in patients with acute ST-elevation myocardial infarction without heart failure: insights from the randomized double-blind REMINDER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Matrix effects in the bioanalysis of eplerenone with Eplerenone-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of eplerenone with its deuterated internal standard, Eplerenone-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of eplerenone?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] In the LC-MS/MS analysis of eplerenone, endogenous components of plasma, such as phospholipids, can co-elute and interfere with the ionization of eplerenone and its internal standard in the mass spectrometer's source.[2] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and bioequivalence studies.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]
Q2: Why is this compound recommended as the internal standard (IS)?
A2: A stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative bioanalysis. Because it is chemically identical to eplerenone, it co-elutes chromatographically and experiences nearly identical matrix effects and extraction variability. This co-behavior allows it to accurately compensate for variations in sample preparation and instrument response, leading to higher precision and accuracy. Using a SIL-IS is a key strategy to mitigate the impact of matrix effects.
Q3: What are the common causes of ion suppression for eplerenone in plasma samples?
A3: The most common cause of ion suppression in plasma samples is the presence of phospholipids from cell membranes.[2] During a typical protein precipitation or liquid-liquid extraction, these phospholipids can be co-extracted with eplerenone.[3] If they co-elute with the analyte during the LC run, they can compete for ionization in the ESI source, reducing the signal intensity for eplerenone and this compound.
Q4: How do I quantitatively assess the matrix effect for eplerenone?
A4: The matrix effect is quantitatively assessed using the post-extraction spike method . This involves comparing the peak area of an analyte spiked into an extracted blank plasma matrix with the peak area of the same analyte in a neat (clean) solvent. The ratio of these responses is called the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The evaluation should be performed using at least six different lots of blank plasma to assess variability.
Troubleshooting Guide
Problem 1: I am observing significant ion suppression (low signal intensity) for both eplerenone and this compound.
-
Possible Cause: Inefficient removal of matrix components, particularly phospholipids, during sample preparation.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The choice of sample preparation is critical. While protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids. A more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is recommended to achieve a cleaner extract. LLE with methyl t-butyl ether (MTBE) has been shown to be effective for eplerenone.[4][5]
-
Optimize Chromatography: Modify your LC gradient to better separate eplerenone from the region where phospholipids typically elute. A longer gradient or a different stationary phase may improve resolution.
-
Verify Extraction Protocol: Ensure the pH of the aqueous matrix is optimized for LLE to keep eplerenone in its uncharged state, maximizing its partitioning into the organic solvent.
-
Problem 2: The signal for the internal standard (this compound) is inconsistent across samples, leading to poor precision.
-
Possible Cause: Variable matrix effects between different sample lots or inconsistent sample preparation.
-
Troubleshooting Steps:
-
Evaluate Inter-Lot Variability: Perform the matrix factor experiment using at least six different sources of blank plasma, including hemolyzed and lipemic plasma. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. If variability is high, the sample cleanup method needs improvement.
-
Ensure Consistent Extraction: Automate pipetting steps where possible and ensure vortexing times and centrifugation parameters are identical for all samples to minimize variability in extraction recovery.
-
Check for Contamination: Investigate potential sources of contamination in the LC-MS system that could cause sporadic interference.
-
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) of Eplerenone from Human Plasma
This protocol is adapted from a validated method for eplerenone analysis.[4][5]
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 1.0 mL of methyl t-butyl ether (MTBE).
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50% methanol in 10 mM ammonium acetate).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike experiment to determine the Matrix Factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (eplerenone) and IS (this compound) into the reconstitution solvent at two concentration levels (Low QC and High QC).
-
Set B (Post-Spike Samples): Extract six different lots of blank plasma using the LLE protocol (Protocol 1). After the evaporation step, reconstitute the dried extracts by adding the analyte and IS at the same Low and High QC concentrations as Set A.
-
Set C (Pre-Spike Samples): Spike the analyte and IS into six lots of blank plasma before extraction and process them using the LLE protocol. (This set is used to determine recovery).
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
Calculate the IS-Normalized MF: IS-Normalized MF = MF_Eplerenone / MF_this compound
-
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for Eplerenone and this compound
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 reverse-phase (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm)[4] |
| Mobile Phase | Isocratic or gradient mix of Methanol and Ammonium Acetate buffer[4] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Eplerenone MRM | m/z 415.0 → 163.0 [6] |
| This compound MRM | m/z 418.0 → 163.0 (Precursor ion from Filist et al.[2], product ion inferred) |
| Dwell Time | 150-200 ms |
Table 2: Example Data for Matrix Effect and Recovery Assessment (Note: These are representative values based on regulatory guidelines; actual results may vary.)
| Analyte | Concentration | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Spike) | Matrix Factor (MF) (B/A) | Mean Peak Area (Set C: Pre-Spike) | Recovery % (C/B * 100) |
| Eplerenone | Low QC (15 ng/mL) | 125,400 | 119,800 | 0.96 | 92,250 | 77.0% |
| High QC (300 ng/mL) | 2,610,500 | 2,495,000 | 0.95 | 1,971,050 | 79.0% | |
| This compound | IS Conc. | 255,100 | 247,500 | 0.97 | 193,050 | 78.0% |
Table 3: IS-Normalized Matrix Factor Summary
| Concentration | IS-Normalized MF (MFEplerenone / MFthis compound) |
|---|---|
| Low QC | 0.99 |
| High QC | 0.98 |
| %CV across 6 lots | < 5% |
Guidance: A robust method should ideally have an absolute MF between 0.85 and 1.15. The IS-normalized MF should be close to 1.0, with a %CV across different matrix lots of ≤15%.
Visualizations
Experimental and Logic Workflows
Caption: Workflow for Eplerenone Bioanalysis.
Caption: Troubleshooting Matrix Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRM Transitions for Eplerenone and Eplerenone-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Eplerenone and its deuterated internal standard, Eplerenone-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Eplerenone?
A1: The most commonly reported and effective MRM transitions for Eplerenone (precursor ion m/z 415.2) are to product ions m/z 163.1 and m/z 337.2.[1] The transition 415.2 -> 163.1 is often used for quantification due to its high specificity and intensity, while 415.2 -> 337.2 can be used as a confirmatory transition.
Q2: What are the expected MRM transitions for the internal standard, this compound?
A2: this compound typically has a mass shift of +3 Da due to the three deuterium atoms. The precursor ion for this compound is m/z 418.2.[2] Based on the fragmentation pattern of Eplerenone, the expected product ions for this compound would also show a +3 Da shift if the deuterium labels are retained in the fragment. Therefore, the recommended MRM transitions to evaluate for this compound are:
-
Quantifier: 418.2 -> 166.1
-
Qualifier: 418.2 -> 340.2
It is crucial to experimentally confirm the optimal product ions for your specific instrument and conditions.
Q3: How do I optimize the collision energy (CE) and declustering potential (DP) for Eplerenone and this compound?
A3: Optimization of CE and DP is critical for achieving maximum sensitivity. This is typically done by infusing a standard solution of the analyte into the mass spectrometer and systematically varying the CE and DP to find the values that produce the most intense and stable signal for each MRM transition. Automated optimization software provided by the instrument manufacturer can streamline this process. A good starting point for collision energy is around 20-30 eV.[3]
Q4: What are typical liquid chromatography (LC) conditions for the analysis of Eplerenone?
A4: A common approach involves reverse-phase chromatography. A C18 column is frequently used with a mobile phase consisting of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[2][4] Gradient elution is often employed to ensure good separation from endogenous matrix components.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or Low Signal for Eplerenone/Eplerenone-d3 | 1. Incorrect MRM transitions selected. 2. Suboptimal ionization source parameters. 3. Poor fragmentation (incorrect collision energy). 4. Issues with the LC system (no flow, leak). 5. Sample degradation. | 1. Verify the precursor and product ion m/z values. 2. Optimize source temperature, gas flows, and spray voltage. 3. Perform a collision energy optimization experiment. 4. Check LC pump pressure and look for leaks in the fluid path. 5. Prepare fresh standards and samples. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. In-source fragmentation. | 1. Use high-purity solvents and flush the LC system. 2. Improve sample preparation to remove interfering substances. 3. Optimize the declustering potential to minimize in-source fragmentation. |
| Poor Peak Shape (Tailing, Fronting, or Split Peaks) | 1. Column degradation or contamination. 2. Incompatible injection solvent with the mobile phase. 3. Co-elution with an interfering compound. 4. High dead volume in the LC system. | 1. Flush the column with a strong solvent or replace it. 2. Ensure the injection solvent is similar to or weaker than the initial mobile phase. 3. Optimize the chromatographic gradient for better separation. 4. Check and tighten all fittings and connections. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Changes in column temperature. 3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and the pump is functioning correctly. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated between injections. |
| Internal Standard Signal Varies Significantly | 1. Inconsistent sample preparation (pipetting errors). 2. Degradation of the internal standard. 3. Ion suppression affecting the internal standard differently than the analyte. | 1. Review and standardize the sample preparation workflow. 2. Check the stability of the this compound stock solution. 3. Adjust chromatography to separate analytes from the region of ion suppression. |
Data Presentation
Table 1: Recommended MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Eplerenone | 415.2 | 163.1 | 337.2 |
| This compound | 418.2 | 166.1 (Predicted) | 340.2 (Predicted) |
Table 2: Typical Mass Spectrometer Parameters (To be optimized for your instrument)
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Energy (CE) | 20 - 40 eV |
| Declustering Potential (DP) | 50 - 100 V |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eplerenone and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples and standards.
Sample Preparation (Plasma)
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution and vortex briefly. Add 300 µL of cold acetonitrile, vortex for 1 minute, and then centrifuge at high speed for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer set to the optimized MRM parameters.
Visualizations
Caption: Experimental workflow for Eplerenone analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
Eplerenone-d3 internal standard variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eplerenone-d3 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of the drug Eplerenone, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to Eplerenone, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of Eplerenone in biological matrices like plasma or urine.
Q2: What are the common causes of high variability in the this compound internal standard signal?
High variability in the this compound signal can stem from several factors:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[1]
-
Sample Preparation Inconsistencies: Errors during sample extraction, such as incomplete protein precipitation or inconsistent reconstitution volumes, can lead to variable recovery of the internal standard.
-
Instrumental Issues: Fluctuations in the LC-MS/MS system, including inconsistent injection volumes, ion source contamination, or detector fatigue, can cause signal drift or random variations.[2]
-
Internal Standard Quality: Issues with the this compound solution, such as incorrect concentration, degradation, or the presence of impurities, can lead to variability.
-
Isotopic Exchange: While less common for stable labels like deuterium on a methyl group, under certain pH or temperature conditions, back-exchange with hydrogen atoms from the solvent can occur, although this is not a widely reported issue for this compound.
Q3: How can I assess for matrix effects impacting my this compound signal?
Matrix effects can be evaluated by comparing the response of this compound in a neat solution to its response in an extracted blank matrix sample to which the IS has been added post-extraction. A significant difference in signal intensity indicates the presence of matrix effects. A more comprehensive assessment involves analyzing multiple lots of the biological matrix to understand the inter-subject variability of these effects.[1]
Troubleshooting Guides
Issue 1: High Coefficient of Variation (%CV) in this compound Peak Areas Across a Run
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Review the sample preparation protocol for any inconsistencies in reagent addition, mixing, or transfer steps.- Ensure complete protein precipitation and consistent supernatant transfer.- Verify the accuracy and precision of pipettes used for adding the internal standard and reconstitution solvent. |
| LC Autosampler/Injector Issues | - Check for air bubbles in the syringe and sample loop.- Perform an injector precision test with a standard solution.- Clean the injector port and syringe. |
| Ion Source Contamination | - Inspect the ion source for visible contamination.- Clean the ion source components according to the manufacturer's recommendations. |
| Matrix Effects | - Evaluate matrix effects using post-extraction addition experiments.- Optimize the chromatographic method to separate this compound from co-eluting matrix components.- Consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[3] |
Issue 2: Drifting or Trending of the this compound Signal During an Analytical Run
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| LC Column Degradation | - Check for changes in peak shape and retention time.- If the column performance has deteriorated, replace it with a new one. |
| Mobile Phase Instability | - Ensure the mobile phase is well-mixed and degassed.- Prepare fresh mobile phase daily. |
| Mass Spectrometer Instability | - Monitor system suitability test (SST) samples throughout the run to assess instrument performance.- If a drift is observed in SSTs, recalibrate the mass spectrometer. |
| Sample Matrix Build-up | - Implement a column wash step at the end of each injection or periodically throughout the run to remove strongly retained matrix components. |
Issue 3: Poor Reproducibility of this compound Signal Between Different Analytical Batches
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Internal Standard Stock Solution Instability | - Prepare fresh this compound stock and working solutions.- Evaluate the stability of the stock solution under the storage conditions used. |
| Variability in Matrix Lots | - If different lots of control matrix are used for calibration standards and quality controls, test for significant differences in matrix effects between lots. |
| Changes in Environmental Conditions | - Ensure consistent laboratory temperature and humidity, as these can affect instrument performance. |
| Inconsistent Analyst Technique | - If multiple analysts are performing the assay, ensure they are following the standard operating procedure (SOP) identically. |
Experimental Protocols
Example LC-MS/MS Method for Eplerenone in Human Plasma
This protocol is a composite based on published methodologies and should be optimized and validated for specific laboratory conditions.[1][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma in a polypropylene tube, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Agilent 1100/1200 Series or equivalent.
-
Column: Atlantis dC18, 150 x 3.0 mm, 3.0 µm particle size.[1]
-
Mobile Phase: Methanol and 10 mM Ammonium Acetate (60:40, v/v).[1]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Eplerenone: m/z 415.0 → 163.0[3]
-
This compound: m/z 418.0 → 163.0 (or other appropriate product ion)
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
Table 1: Example Validation Data for Eplerenone LC-MS/MS Assay
| Parameter | Result |
| Linearity Range | 5 - 4000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery (Eplerenone) | 72.7% - 79.3%[1] |
| Matrix Effect (RSD of IS-normalized matrix factor) | < 15%[1] |
Visualizations
Caption: A flowchart of the bioanalytical workflow for Eplerenone.
References
Stability of Eplerenone-d3 in different storage conditions
This technical support guide provides detailed information on the stability of Eplerenone-d3 under various storage conditions. The data presented is primarily based on studies conducted on Eplerenone, and it is reasonably inferred that the deuterated form, this compound, exhibits a similar stability profile. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term storage, it is recommended to keep solid this compound at -20°C in a tightly sealed container, protected from light and moisture.[1]
Q2: How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. Short-term stability (up to 72 hours) has been demonstrated in HPLC mobile phases at room temperature.[2] For long-term storage of stock solutions, it is advisable to store them at -20°C or below. Significant degradation can occur in acidic and basic aqueous solutions.[3]
Q3: What are the primary degradation pathways for Eplerenone?
The primary degradation pathway for Eplerenone involves hydrolysis, particularly under acidic and basic conditions.[3][4] The lactone ring is susceptible to opening under these conditions.
Q4: Is this compound sensitive to light?
Forced degradation studies on Eplerenone suggest it is relatively stable under photolytic stress when exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] However, as a general precaution, it is recommended to protect this compound from light.
Q5: Can I use Eplerenone stability data for my experiments with this compound?
While the isotopic labeling in this compound is unlikely to significantly alter its chemical stability, it is important to note that the provided stability data is based on studies of the non-deuterated compound. For critical applications, it is recommended to perform a stability study specific to this compound under your experimental conditions.
Data Presentation: Stability of this compound
Table 1: Stability of Solid this compound Under Various Storage Conditions
| Parameter | Condition | Duration | Observation | Recommendation |
| Temperature | -20°C | Long-term | Stable.[1] | Recommended for long-term storage. |
| 5°C | 12 months | Excellent stability observed for an aqueous formulation.[5] | Suitable for short to medium-term storage. | |
| 25°C / 60% RH | 12 months | Excellent stability observed for an aqueous formulation.[5] | Suitable for short-term storage. | |
| 40°C / 75% RH | 6 months | Potential for degradation. | Accelerated stability testing condition. | |
| 100°C | 168 hours | No significant degradation observed.[3] | Stable to dry heat for a limited period. | |
| Humidity | High Humidity | Not specified | May affect tablet hardness and physical stability.[6] | Store in a desiccated environment. |
| Light | ICH Q1B Conditions | 168 hours | No significant degradation observed.[3] | Protect from light as a precautionary measure. |
Note: Data is primarily based on Eplerenone studies.
Table 2: Solution Stability of Eplerenone
| Solvent System | Concentration | Temperature | Duration | % Recovery / Observation |
| Acidic (1M HCl) | Not specified | Not specified | 2 hours | Significant degradation.[3] |
| Basic (0.5M NaOH) | Not specified | Not specified | 2 hours | Significant degradation.[3] |
| Oxidative (15% H₂O₂) | Not specified | Not specified | 2 hours | No significant degradation.[3] |
| Aqueous Formulation (pH 5) | Not specified | 5°C | 12 months | >99% |
| Aqueous Formulation (pH 5) | Not specified | 25°C | 12 months | >98% |
| HPLC Mobile Phase | Not specified | Room Temp. | 48 hours | Stable.[3] |
| DMSO | 10 mM | 40°C | 15 weeks | Most compounds are stable.[7][8] |
Note: Data is primarily based on Eplerenone studies. The stability of this compound in organic solvents for extended periods has not been extensively studied.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Eplerenone
This protocol is adapted from validated methods for the analysis of Eplerenone and its degradation products.[2][3]
1. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of 50 mM ammonium acetate buffer (pH 7) and acetonitrile (55:45, v/v).[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or mobile phase) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 10-100 µg/mL).
3. Sample Preparation for Stability Studies:
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in 1M HCl and heat. Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in 0.5M NaOH at room temperature. Neutralize before injection.
-
Oxidation: Treat this compound solution with 15% H₂O₂.
-
Thermal Stress: Store solid this compound at an elevated temperature (e.g., 100°C). Dissolve in mobile phase before injection.
-
Photolytic Stress: Expose solid this compound to light according to ICH Q1B guidelines. Dissolve in mobile phase before injection.
-
-
Long-Term and Accelerated Stability:
-
Store this compound under the desired conditions (see Table 1).
-
At each time point, accurately weigh a portion of the sample, dissolve it in the mobile phase to a known concentration, and analyze.
-
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Calculate the percentage of remaining this compound and the relative amounts of any degradation products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram of a fresh sample. | Impurities in the reference standard or solvent; Contaminated glassware or HPLC system. | Analyze the blank solvent; Use high-purity solvents and new reference standard; Ensure proper cleaning of all equipment. |
| Rapid degradation of this compound in solution. | pH of the solution is too high or too low; Presence of reactive species in the solvent. | Buffer the solution to a neutral pH if compatible with the experiment; Use freshly prepared, high-purity solvents. |
| Poor peak shape or resolution. | Inappropriate mobile phase composition or pH; Column degradation. | Optimize the mobile phase composition and pH; Use a new column or a guard column. |
| Inconsistent results between replicates. | Inaccurate weighing or dilution; Incomplete dissolution of the sample; HPLC system variability. | Ensure proper weighing and dilution techniques; Use sonication to ensure complete dissolution; Check the HPLC system for leaks and ensure proper equilibration. |
Mandatory Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ikev.org [ikev.org]
- 3. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving peak shape and resolution for Eplerenone-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Eplerenone-d3, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in the analysis of Eplerenone?
A1: this compound is a deuterated analog of Eplerenone and is commonly used as an internal standard (IS) in quantitative bioanalysis by LC-MS/MS. Since it is structurally and chemically very similar to Eplerenone, it is expected to have nearly identical chromatographic behavior and ionization efficiency in the mass spectrometer. This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Eplerenone.
Q2: What are the most common issues encountered when analyzing this compound?
A2: The most frequent challenges include poor peak shape (tailing or fronting), peak splitting, and chromatographic separation from the unlabeled Eplerenone. These issues can compromise the accuracy and precision of the analytical method.
Q3: What is an acceptable peak shape?
A3: A symmetrical, Gaussian peak is ideal. The asymmetry factor (tailing factor) is a quantitative measure of peak shape. An asymmetry factor between 0.9 and 1.2 is generally considered good, while values outside of 0.8 to 1.5 may indicate a problem that needs to be addressed.[1]
Q4: Can the choice of internal standard affect my results?
A4: Yes, the choice of internal standard can significantly affect the results of LC-MS/MS assays. While deuterated internal standards are often considered ideal, issues like chromatographic separation from the analyte can lead to differential matrix effects and inaccurate quantification.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Question: My this compound peak is showing significant tailing/fronting. What are the potential causes and how can I fix it?
Answer:
Peak tailing or fronting can be caused by a variety of factors related to the column, mobile phase, or sample. Here is a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Eplerenone, a neutral compound, can still have secondary interactions with residual silanols on the C18 column. Consider using an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) to minimize these interactions. |
| Mobile Phase pH | Although Eplerenone is neutral, the pH of the mobile phase can influence the ionization of residual silanols on the silica-based column, affecting peak shape. Experiment with a mobile phase pH between 4 and 7. A slightly acidic mobile phase (e.g., pH 4-5) can help to suppress the ionization of silanols and reduce peak tailing. |
| Inappropriate Mobile Phase Composition | The choice and ratio of organic modifier to the aqueous phase are critical. Acetonitrile and methanol are common organic modifiers. Varying the organic modifier and its proportion can significantly impact peak shape.[2] |
| Column Overload | Injecting too much sample onto the column can lead to peak fronting. Try reducing the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Experimental Protocol for Mobile Phase Optimization:
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., 4.0, 5.5, 7.0) using appropriate buffers (e.g., ammonium acetate or formate). Also, prepare mobile phases with different ratios of organic modifier (e.g., 40:60, 50:50, 60:40 acetonitrile:water).
-
Equilibrate the Column: For each new mobile phase, equilibrate the column for at least 15-20 column volumes before injecting the sample.
-
Inject Standard Solution: Inject a standard solution containing both Eplerenone and this compound.
-
Evaluate Peak Shape: Measure the asymmetry factor for both peaks under each condition.
-
Select Optimal Conditions: Choose the mobile phase composition that provides the best peak symmetry for both Eplerenone and this compound.
Issue 2: Peak Splitting of this compound
Question: I am observing a split or shoulder peak for this compound. What could be the cause?
Answer:
Peak splitting can be a complex issue arising from the chromatography system, the column, or the sample itself.
Troubleshooting Workflow for Peak Splitting:
Caption: Troubleshooting workflow for peak splitting.
Detailed Steps:
-
System Check: Inject a well-characterized standard compound (not Eplerenone) to see if the splitting is a system-wide issue. If other compounds also show split peaks, the problem may be with the injector, tubing, or a blocked column frit.[3]
-
Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion and splitting.[4] Ideally, dissolve the sample in the initial mobile phase.
-
Column Issues: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.[3] Try reversing and flushing the column (if the manufacturer allows) or replacing the column.
-
Co-elution: It is possible that an impurity or a contaminant is co-eluting with this compound. Review the mass spectrum across the entire peak to check for the presence of other ions.
Issue 3: Chromatographic Separation of Eplerenone and this compound
Question: My this compound peak is separating from the Eplerenone peak. Why is this happening and how can I achieve co-elution?
Answer:
Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is known as the "isotope effect." If this separation is significant, it can lead to differential matrix effects and compromise quantification. The goal is to have the peaks for Eplerenone and this compound co-elute or at least have maximum overlap.
Logical Relationship for Achieving Co-elution:
Caption: Strategies to achieve co-elution of analyte and internal standard.
Quantitative Impact of Method Parameters on Resolution:
| Parameter | Change | Expected Impact on Resolution of Eplerenone/Eplerenone-d3 | Expected Impact on Peak Shape |
| Mobile Phase | Increase % Organic | Decrease retention, may decrease resolution | Can improve or worsen depending on interaction |
| Decrease % Organic | Increase retention, may improve resolution | Can improve or worsen depending on interaction | |
| Change pH towards neutral (pH 7) | Minimal for Eplerenone, may affect silanol interactions | Generally, pH 4-7 gives good peak shape[5] | |
| Column | Decrease Particle Size | Increase resolution | Sharper peaks |
| Increase Temperature | Decrease retention, may decrease resolution | Sharper peaks, but can cause degradation if too high | |
| Decrease Flow Rate | Increase retention, may improve resolution | Broader peaks |
Experimental Protocols
Method for the Determination of Eplerenone in Human Plasma
This protocol is a representative example based on published literature and can be a starting point for method development and troubleshooting.[2]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
-
Chromatographic Conditions:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standard solution (this compound).
-
Add 5 mL of extraction solvent (e.g., a mixture of dichloromethane and diethyl ether).
-
Vortex for 2 minutes and centrifuge for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase and inject.
-
References
- 1. scielo.br [scielo.br]
- 2. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
Adjusting Eplerenone-d3 concentration for optimal performance
Welcome to the technical support center for Eplerenone-d3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound in a research setting.
Q1: What is the primary application of this compound in a research setting?
A1: this compound is the deuterium-labeled version of Eplerenone.[1] Its most common application in research is as an internal standard for the quantification of Eplerenone in biological samples using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The stable isotope label allows for precise and accurate measurement of the unlabeled drug.
Q2: My this compound is not dissolving properly. How can I improve its solubility?
A2: Eplerenone is known to be very slightly soluble in water.[4][5] To prepare stock solutions, it is recommended to use organic solvents. Eplerenone is soluble in dichloromethane and acetonitrile, and slightly soluble in ethanol and methanol.[6] For cell culture experiments, dimethyl sulfoxide (DMSO) is a commonly used solvent.[7]
Troubleshooting Poor Solubility:
-
Problem: Precipitate forms when adding the stock solution to aqueous buffers or cell culture media.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental system is low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects.
-
Prepare a higher concentration stock solution in a suitable organic solvent and add a very small volume to your aqueous solution while vortexing or stirring to facilitate mixing.
-
Consider using a nanosuspension preparation method for in vivo studies to enhance solubility and bioavailability.[8][9]
-
Q3: I am not observing the expected biological effect of Eplerenone in my experiment. What are the possible reasons?
A3: Several factors could contribute to a lack of expected biological activity.
Troubleshooting Lack of Efficacy:
-
Inadequate Concentration: The concentration of Eplerenone may be too low to elicit a response. Refer to the table below for reported experimental concentrations.
-
Compound Degradation: Ensure proper storage of this compound. It should be stored at 2-8°C in a tightly sealed container, protected from light.[10] Long-term storage at -20°C is also recommended.[11]
-
Metabolism: Eplerenone is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[12][13] If your experimental system (e.g., cell line, animal model) has high CYP3A4 activity, the compound may be rapidly metabolized to inactive forms.[12] Consider co-administration with a CYP3A4 inhibitor in in vivo studies if necessary, though this will complicate the interpretation of your results.
-
Off-Target Effects: At high concentrations, Eplerenone may have off-target effects. For instance, in dogs, doses of 15 mg/kg/day and higher were associated with prostate atrophy due to off-target antiandrogenic effects at suprapharmacological concentrations.[4]
Q4: I am seeing high variability in my results between experiments. How can I improve reproducibility?
A4: High variability can stem from inconsistencies in sample preparation and handling.
Troubleshooting High Variability:
-
Inconsistent Compound Concentration: Due to its poor water solubility, ensure your stock solution is fully dissolved and homogenous before each use. Vortex the stock solution before making dilutions.
-
Internal Standard Precision: When using this compound as an internal standard, ensure that the same amount is added to every sample and standard.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence drug response.
Data Presentation: Experimental Concentrations
The following table summarizes reported experimental concentrations of Eplerenone in various models. These can serve as a starting point for your own dose-response experiments.
| Model System | Concentration/Dosage | Notes | Reference |
| Human Endothelial Cells (EAHy 926 & HCAEC) | 2 µmol/L (2 µM) | Prevented aldosterone-induced cell growth and stiffening. | [14] |
| Rat Heart Cell Line (H9c2) | 10 µM | Increased cell viability in an apoptosis model. | [15][16] |
| Preadipocyte Cell Line (SW-872) | 2.5 µM | Prevented aldosterone-induced proliferation. | [17] |
| In vivo (Dogs) | ≥15 mg/kg/day | Observed prostate atrophy (off-target effect). | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 417.51 g/mol )[18]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 4.18 mg of this compound into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Use of this compound as an Internal Standard for LC-MS/MS Analysis
This protocol provides a general workflow for using this compound as an internal standard for the quantification of Eplerenone in plasma samples.
Materials:
-
Plasma samples containing Eplerenone
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Eplerenone analytical standard
-
Acetonitrile
-
Methanol
-
Ammonium acetate
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of each plasma sample, standard, and blank, add a fixed amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).
-
-
Extraction:
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase, for example, a mixture of acetonitrile and water with ammonium acetate.[7]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate Eplerenone and this compound from matrix components.
-
Use multiple reaction monitoring (MRM) to detect the parent and product ions for both Eplerenone and this compound. A previously reported transition for Eplerenone is m/z 415→163.[7]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the concentration of the Eplerenone standards.
-
Use the calibration curve to determine the concentration of Eplerenone in the unknown samples.
-
Mandatory Visualizations
Signaling Pathway
Eplerenone acts as a competitive antagonist of the mineralocorticoid receptor (MR). By blocking the binding of aldosterone, it prevents the downstream genomic and non-genomic effects that contribute to various pathologies.
Caption: Mechanism of Eplerenone action via Mineralocorticoid Receptor antagonism.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment investigating the effect of this compound on a specific cellular response.
Caption: A typical workflow for in vitro cell-based assays with this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Prostate effect in dogs with the aldosterone receptor blocker eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. majms.alkafeel.edu.iq [majms.alkafeel.edu.iq]
- 9. "Eplerenone Crystal Nanosuspension for Solubility Enhancement: Preparat" by Hawraa k. Khafeef and Nawal A. Rajab [majms.alkafeel.edu.iq]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. esschemco.com [esschemco.com]
- 12. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Dose-dependent endothelial cell growth and stiffening by aldosterone: endothelial protection by eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential actions of eplerenone and spironolactone on the protective effect of testosterone against cardiomyocyte apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential Actions of Eplerenone and Spironolactone on the Protective Effect of Testosterone Against Cardiomyocyte Apoptosis In Vitro - Revista Española de Cardiología [revespcardiol.org]
- 17. Eplerenone Implantation Improved Adipose Dysfunction Averting RAAS Activation and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Validated LC-MS/MS Methods for Eplerenone Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like eplerenone is paramount. This guide provides a detailed comparison of two distinct, validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the determination of eplerenone in human plasma, with a focus on the use of its deuterated internal standard, Eplerenone-d3. The presented data, compiled from published research, highlights the performance and protocols of these methodologies.
Method Performance Comparison
The following tables summarize the key quantitative performance parameters of two validated LC-MS/MS methods for eplerenone analysis. Method 1 employs a liquid-liquid extraction (LLE) technique with this compound as the internal standard, while Method 2 utilizes solid-phase extraction (SPE) and a different internal standard, showcasing different approaches to bioanalytical sample preparation and analysis.
Table 1: Linearity and Sensitivity
| Parameter | Method 1 (LLE with this compound IS) | Method 2 (SPE with Dexamethasone IS) |
| Linear Dynamic Range | 5 - 4000 ng/mL[1] | 50 - 10000 ng/mL (in urine)[2][3] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[1][4] | 50 ng/mL (in urine)[2][3] |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but linearity was achieved. |
Table 2: Accuracy and Precision
| Parameter | Method 1 (LLE with this compound IS) | Method 2 (SPE with Dexamethasone IS) |
| Intra-day Precision (%CV) | 0.52 - 1.24%[5] | Within acceptable limits[1][4] |
| Inter-day Precision (%CV) | 0.76 - 1.82%[5] | Within acceptable limits[1][4] |
| Intra-day Accuracy (%) | 106.3 - 107.5%[5] | Within acceptable limits[1][4] |
| Inter-day Accuracy (%) | 107.3 - 109.1%[5] | Within acceptable limits[1][4] |
Table 3: Recovery and Matrix Effect
| Parameter | Method 1 (LLE with this compound IS) | Method 2 (SPE with Dexamethasone IS) |
| Extraction Recovery | 72.7 - 79.3%[5] | Not explicitly stated |
| Matrix Effect | Assessed and found to be negligible[1] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are the protocols for the two compared methods.
Method 1: Liquid-Liquid Extraction with this compound
This method is characterized by its use of a deuterated internal standard and a straightforward liquid-liquid extraction procedure, making it a robust choice for pharmacokinetic studies.[5][6]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method 2: Solid-Phase Extraction with Dexamethasone
This method utilizes an automated solid-phase extraction for sample clean-up and a different internal standard. While validated for urine, the principles can be adapted for plasma.[2][3]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the LC-MS/MS analysis of eplerenone using a deuterated internal standard.
Caption: General workflow for the LC-MS/MS quantification of eplerenone.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine. | Semantic Scholar [semanticscholar.org]
- 4. Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 5. researchgate.net [researchgate.net]
- 6. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Eplerenone-d3: A Comparative Guide to Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of eplerenone, a selective aldosterone antagonist, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides an objective comparison of the deuterium-labeled internal standard, Eplerenone-d3, with commonly used non-isotope labeled alternatives. The information presented herein is supported by experimental data from published bioanalytical methods to assist researchers in selecting the most suitable internal standard for their specific applications.
The Ideal Internal Standard: Stable Isotope Labeled vs. Structural Analogs
The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is to compensate for variations that can occur during sample preparation and instrumental analysis, such as extraction efficiency, matrix effects, and injection volume variability.
Stable Isotope Labeled (SIL) Internal Standards , such as this compound, are considered the gold standard. In a SIL-IS, one or more atoms of the analyte are replaced with their stable, heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically and physically almost identical to the analyte, ensuring that it behaves similarly throughout the analytical process. This co-elution and similar ionization behavior provide the most effective compensation for potential analytical variabilities.
Structural Analogs , or non-isotope labeled internal standards, are compounds with a chemical structure similar to the analyte. While they can be a more cost-effective option, their physical and chemical properties may differ significantly from the analyte. These differences can lead to variations in extraction recovery and ionization response, potentially compromising the accuracy and precision of the analytical method.
Performance Data: this compound vs. Alternative Internal Standards
The following tables summarize the performance of this compound and several structural analog internal standards as reported in various validated bioanalytical methods for the quantification of eplerenone in human plasma. It is important to note that the data presented are from different studies and, therefore, the experimental conditions may vary.
Table 1: Performance of this compound as an Internal Standard
| Parameter | Result | Reference |
| Linearity (ng/mL) | 50 - 10,000 | [1] |
| Accuracy (%) | Within ±15% of nominal concentration | [1] |
| Precision (%RSD) | < 15% | [1] |
| Recovery (%) | Not explicitly stated, but consistent between analyte and IS | [2] |
Table 2: Performance of Structural Analogs as Internal Standards
| Internal Standard | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Dexamethasone | 5 - 4000 | Within acceptable limits | Within acceptable limits | Not explicitly stated | [3] |
| Hydrochlorothiazide | 52.52 - 3089.48 | Within ±15% of nominal concentration | < 2% | Eplerenone: 45.48%, IS: 75.32% | [4] |
| Valdecoxib | 100 - 3200 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The methodologies employed in the cited studies for the quantification of eplerenone using different internal standards are detailed below.
Method 1: Eplerenone Quantification using this compound Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) of human urine samples after the addition of this compound.
-
Chromatography: Reverse-phase HPLC with a C8 column.
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water.
-
Detection: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM).
-
Ionization: Positive and negative ion switching to achieve the best sensitivity for eplerenone and its metabolite.
Method 2: Eplerenone Quantification using Dexamethasone Internal Standard
-
Sample Preparation: Not explicitly detailed, but involved spiking human plasma with eplerenone and dexamethasone.
-
Chromatography: LC-MS/MS analysis.
-
Linear Range: 5–4000 ppb in human plasma.
-
Key Findings: The method demonstrated high sensitivity, specificity, and reliability for bioequivalence studies.
Method 3: Eplerenone Quantification using Hydrochlorothiazide Internal Standard
-
Sample Preparation: Liquid-liquid extraction of human plasma using diethyl ether.
-
Chromatography: Reverse-phase HPLC with a C18 column.
-
Mobile Phase: A binary mixture of 20 mM sodium acetate buffer (pH 4.0) and methanol.
-
Detection: UV detection at 220 nm.
-
Key Findings: The recovery of eplerenone was 45.48%, while the recovery of the internal standard was 75.32%, highlighting a potential discrepancy in extraction efficiency.
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate the typical bioanalytical workflow and the signaling pathway of eplerenone.
Caption: A generalized workflow for the bioanalysis of Eplerenone using an internal standard.
Caption: Mechanism of action of Eplerenone as a mineralocorticoid receptor antagonist.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for eplerenone. The evidence strongly supports the use of a stable isotope-labeled internal standard, such as This compound , as the preferred choice. Its chemical and physical similarity to eplerenone ensures the most accurate compensation for analytical variability, leading to higher quality data.
While structural analogs can be employed, they may introduce a greater potential for error due to differences in extraction recovery and ionization efficiency. When using a structural analog, it is imperative to thoroughly validate the method to ensure that the chosen internal standard adequately tracks the analyte throughout the entire analytical process. Researchers must carefully weigh the benefits of cost savings against the potential for compromised data quality when deciding between a SIL-IS and a structural analog.
References
A Comparative Guide to Eplerenone Bioanalytical Methods for Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published bioanalytical methods for the quantification of Eplerenone, a selective aldosterone receptor antagonist, using its deuterated analog, Eplerenone-d3, as an internal standard. The objective is to facilitate the cross-validation of these methods between laboratories by presenting key performance characteristics and detailed experimental protocols in a standardized format. The data and methodologies presented are collated from peer-reviewed scientific literature to ensure objectivity and support data-driven decisions in regulated bioanalysis.
Comparison of Quantitative Data
The performance of a bioanalytical method is defined by its validation parameters. Below is a summary of key quantitative data from two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Eplerenone in human plasma.
| Validation Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) |
| Lower Limit of Quantification (LLOQ) | 1 ppb[1][2] | 50 ng/mL[3] |
| Linearity Range | 5–4000 ppb[1][2] | 50-10000 ng/mL[3] |
| Intra-day Precision (%CV) | Within acceptable limits | Not explicitly stated |
| Inter-day Precision (%CV) | Within acceptable limits | Not explicitly stated |
| Intra-day Accuracy (%RE) | Within acceptable limits | Not explicitly stated |
| Inter-day Accuracy (%RE) | Within acceptable limits | Not explicitly stated |
| Extraction Recovery | Not explicitly stated | Not explicitly stated |
| Internal Standard | Dexamethasone[1][2] | Stable isotope labeled internal standards[3] |
| Matrix | Human Plasma[1][2] | Human Urine[3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful transfer and cross-validation of bioanalytical methods between laboratories.
Method 1: High-Sensitivity LC-MS/MS for Eplerenone in Human Plasma[1][2]
This method is designed for high sensitivity, making it suitable for pharmacokinetic studies requiring a low limit of quantification.
1. Sample Preparation:
-
Spiking of plasma samples with Eplerenone and the internal standard, dexamethasone.
-
Protein precipitation followed by liquid-liquid extraction.
-
Evaporation of the organic layer and reconstitution of the residue in a solution of 10 mM ammonium acetate for injection into the LC-MS/MS system.[1]
2. Liquid Chromatography:
-
Column: Not explicitly stated.
-
Mobile Phase: Not explicitly stated.
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
3. Mass Spectrometry:
-
Ionization Mode: Not explicitly stated, but likely Electrospray Ionization (ESI) based on common practice.
-
Detection: Tandem mass spectrometry (MS/MS).
-
Monitored Transitions: Not explicitly stated.
Method 2: Automated SPE-LC-MS/MS for Eplerenone and its Metabolite in Human Urine[3]
This method utilizes an automated solid-phase extraction (SPE) system for high-throughput analysis of Eplerenone and its hydrolyzed metabolite in human urine.
1. Sample Preparation:
-
Addition of stable isotope-labeled internal standards to human urine samples.
-
Automated solid-phase extraction on a C18 SPE cartridge using a Zymark RapidTrace system.
-
Dilution of the extraction eluates with 20 mM ammonium acetate aqueous solution prior to injection.
2. Liquid Chromatography:
-
Column: Reverse phase Zorbax XDB-C8 HPLC column (2.1 x 50 mm, 5 µm).
-
Mobile Phase: Acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4).
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
3. Mass Spectrometry:
-
Ionization Mode: Positive and negative ionization mass spectrometry, with polarity switching during the run.
-
Detection: Multiple reaction monitoring (MRM) with a tandem mass spectrometer.
-
Monitored Transitions:
-
Eplerenone: m/z 415 → 163
-
Hydrolyzed Metabolite: m/z 431 → 337
-
Visualizing Methodologies and Pathways
To further clarify the processes involved in method cross-validation and the mechanism of action of Eplerenone, the following diagrams are provided.
References
Eplerenone-d3 for Bioanalysis: A Comparative Guide for Researchers
In the quantitative bioanalysis of the selective aldosterone antagonist eplerenone, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of Eplerenone-d3, a deuterium-labeled analog of eplerenone, with other internal standards used in various biological matrices. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable internal standard for their bioanalytical needs.
This compound is frequently utilized as an internal standard in analytical and pharmacokinetic research due to its structural similarity and co-eluting properties with the analyte, which helps to minimize variations during sample preparation and analysis.[1] Its stable isotope-labeled nature allows for precise quantification of eplerenone in biological samples using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Performance Comparison of Internal Standards
The ideal internal standard should have physicochemical properties very similar to the analyte of interest. While structural analogs are often used, a stable isotope-labeled internal standard like this compound is considered the gold standard for LC-MS/MS-based bioanalysis as it accounts for potential matrix effects and variability in ionization efficiency more effectively than other non-isotopic internal standards.
The following table summarizes the performance of bioanalytical methods for eplerenone quantification using this compound and other internal standards in human plasma.
| Internal Standard | Analytical Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Extraction Method | Key Findings |
| This compound | LC-MS/MS | Human Plasma | 5 - 1500 | 50 | Liquid-Liquid Extraction (LLE) with methyl t-butyl ether | Environmentally friendly method with reduced plasma volume and elimination of chlorinated solvents.[2][3] |
| This compound | LC-MS/MS | Human Urine | 50 - 10000 | 50 | Solid-Phase Extraction (SPE) | Automated high-throughput method for eplerenone and its metabolite.[4] |
| Dexamethasone | LC-MS/MS | Human Plasma | 5 - 4000 | 1 | Not specified | High sensitivity and robustness across diverse biological matrices.[5][6] |
| Valdecoxib | HPLC-UV | Human Plasma | 100 - 3200 | 100 | LLE with dichloromethane and diethyl ether | Simple and rapid HPLC-UV method.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for eplerenone quantification using different internal standards.
Method 1: Eplerenone quantification using this compound and LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Selected Ion Monitoring (SIM).[3]
-
Method 2: Eplerenone quantification using Dexamethasone and LC-MS/MS
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
Method 3: Eplerenone quantification using Valdecoxib and HPLC-UV
-
Sample Preparation (Liquid-Liquid Extraction):
-
Extract eplerenone and valdecoxib (internal standard) from plasma using a mixture of dichloromethane and diethyl ether.[7]
-
-
Chromatographic Conditions:
-
Detection:
-
UV detection at 241 nm.[7]
-
Workflow and Pathway Diagrams
To visually represent the bioanalytical process and the logical relationships, the following diagrams are provided.
Caption: General workflow for the bioanalysis of eplerenone using this compound as an internal standard.
Caption: Comparison of ideal vs. alternative internal standards for eplerenone bioanalysis.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 7. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Eplerenone Bioanalysis: A Comparative Guide to Internal Standard Performance
In the quantitative bioanalysis of Eplerenone, a selective aldosterone antagonist, the choice of an appropriate internal standard (IS) is critical for achieving reliable and accurate results. This guide provides a comparative overview of the performance of Eplerenone-d3, a stable isotope-labeled internal standard, against alternative structural analogs, focusing on linearity, accuracy, and precision. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable internal standard for their analytical needs.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in LC-MS/MS bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1] Alternative, structurally similar compounds can also be employed as internal standards, often at a lower cost, but may not provide the same level of analytical performance.
Here, we compare the performance of this compound with two alternative internal standards, Dexamethasone and Valdecoxib, based on published validation data.
Table 1: Linearity of Eplerenone Quantification with Different Internal Standards
| Internal Standard | Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r) / (r²) | LLOQ |
| This compound (Isotope Labeled) | LC/MS | Human Plasma | 25 - 2000 ng/mL | r = 0.9994 | 25 ng/mL |
| Dexamethasone | LC-MS/MS | Human Plasma | 5 - 4000 ng/mL | Not Reported | 1 ng/mL |
| Valdecoxib | RP-HPLC-UV | Human Plasma | 100 - 3200 ng/mL | Not Reported | 100 ng/mL |
Table 2: Accuracy and Precision of Eplerenone Quantification with Different Internal Standards
Internal Standard: this compound (Isotope Labeled) [2]
The comprehensive intra- and inter-day accuracy and precision data for multiple concentrations were not available in the reviewed literature. The provided data relates to selectivity assessments.
| Analyte Concentration | Accuracy (%) | Precision (% RSD) |
| Not Specified | 106.3 - 109.1 | 0.52 - 1.82 |
Internal Standard: Valdecoxib [3]
| Concentration Added (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Accuracy (%) | Inter-day Precision (% RSD) |
| 100 (LLOQ) | 98.7 | 4.3 | 97.5 | 5.1 |
| 800 (MQC) | 102.1 | 3.1 | 101.4 | 3.9 |
| 3200 (HQC) | 99.4 | 2.5 | 100.8 | 2.8 |
Internal Standard: Dexamethasone [4]
Specific quantitative data for accuracy and precision were not provided in a tabular format. The study reported that intra- and inter-day variability were within acceptable limits as per regulatory guidelines.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the experimental protocols for the methods cited in this guide.
Method 1: Eplerenone Analysis using this compound (Isotope Labeled) Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction with methyl t-butyl ether.
-
Chromatography: Atlantis dC18 column (150 x 3 mm, 3.0 μm) with an isocratic mobile phase of methanol and ammonium acetate (3:2, v/v).
-
Mass Spectrometry: Single quadrupole mass spectrometer with positive electrospray ionization (ESI) in selected ion monitoring (SIM) mode.
Method 2: Eplerenone Analysis using Valdecoxib Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction with a mixture of dichloromethane and diethyl ether.
-
Chromatography: HiQSil C-18HS column (250 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (50:50, v/v) at a flow rate of 1 mL/min.
-
Detection: UV detection at 241 nm.
Method 3: Eplerenone Analysis using Dexamethasone Internal Standard[4]
-
Sample Preparation: Solid-phase extraction (SPE).
-
Chromatography: Not specified in detail.
-
Mass Spectrometry: LC-MS/MS.
Experimental Workflows
The following diagrams illustrate the experimental workflows for the bioanalysis of Eplerenone using different internal standards.
Caption: Bioanalytical workflow using this compound.
Caption: Bioanalytical workflow using Valdecoxib.
Caption: Bioanalytical workflow using Dexamethasone.
References
- 1. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
A Comparative Guide to Internal Standards for Eplerenone Quantification: Eplerenone-d3 vs. Structural Analogs
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Eplerenone is paramount. The choice of an appropriate internal standard is a critical determinant of the robustness and reliability of bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of Eplerenone-d3 and other structural analog internal standards, supported by experimental data and detailed protocols.
The ideal internal standard (IS) in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte. These standards, such as this compound, co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery, effectively compensating for variations in sample preparation and instrument response. However, the availability and cost of SIL-IS can sometimes lead researchers to consider other structural analogs. This guide will explore the performance characteristics of both SIL and other structural analog internal standards used in the bioanalysis of Eplerenone.
Performance Comparison of Internal Standards
Disclaimer: The data presented below is collated from separate studies and is not the result of a direct comparative experiment. Variations in experimental conditions, instrumentation, and matrices may influence the results.
Table 1: Performance Data for Eplerenone Assay using a Stable Isotope-Labeled Internal Standard
| Parameter | Performance Metric | Reference |
| Internal Standard | Isotope Labelled Eplerenone | [1] |
| Linearity Range | 25 - 2000 ng/mL | [1] |
| Accuracy | 106.3% - 109.1% | [1] |
| Precision (RSD) | 0.52% - 1.82% | [1] |
| Recovery | 72.7% - 79.3% | [1] |
Table 2: Performance Data for Eplerenone Assays using Other Internal Standards
| Parameter | Dexamethasone | Hydrochlorothiazide | Valdecoxib |
| Linearity Range | 5 - 4000 ng/mL | 52.52 - 3089.48 ng/mL | 100 - 3200 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (RSD) | < 15% | < 2% (System Suitability) | Not explicitly stated |
| Recovery | Not explicitly stated | 75.32% | Not explicitly stated |
| Reference | [2] | [3] | [4] |
From the available data, assays employing a stable isotope-labeled internal standard generally demonstrate high accuracy and precision. While other structural analogs can also yield validated methods, the potential for differences in extraction recovery and ionization response compared to the analyte may be higher.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the quantification of Eplerenone using different types of internal standards.
Protocol 1: LC-MS/MS Quantification of Eplerenone in Human Plasma using an Isotope-Labeled Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction. To 250 µL of human plasma, add the internal standard solution (isotope-labeled Eplerenone). Extract with methyl t-butyl ether. Evaporate the organic layer and reconstitute the residue.
-
Chromatographic Conditions:
-
Column: Atlantis dC18 (150 x 3 mm, 3.0 µm)
-
Mobile Phase: Methanol and ammonium acetate (3:2, v/v), isocratic elution.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry Detection:
-
Instrument: Single quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Protocol 2: LC-MS/MS Quantification of Eplerenone in Human Plasma using Dexamethasone as Internal Standard[2]
-
Sample Preparation: To plasma samples, add Dexamethasone as the internal standard. Further sample preparation details are not explicitly provided but would typically involve protein precipitation or liquid-liquid extraction. Reconstitute the final extract in a 10 mM ammonium acetate solution.
-
Chromatographic Conditions:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
-
Mass Spectrometry Detection:
-
Instrument: Tandem mass spectrometer.
-
Ionization Mode: Not specified.
-
Detection Mode: Not specified, but typically Multiple Reaction Monitoring (MRM) for bioequivalence studies.
-
Protocol 3: HPLC-UV Quantification of Eplerenone in Human Plasma using Hydrochlorothiazide as Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction. To 600 µL of plasma, add Hydrochlorothiazide as the internal standard. Extract with diethyl ether. Evaporate the organic layer and reconstitute the residue.
-
Chromatographic Conditions:
-
Column: Phenomenex Prodigy ODS-2, C18 (150 X 4.6 mm id).
-
Mobile Phase: 20 mM Sodium acetate buffer (pH 4.0 ± 0.05) and methanol (30:70 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
-
UV Detection:
-
Wavelength: 220 nm.
-
Visualizing Experimental and Biological Pathways
To further elucidate the context of Eplerenone analysis and its mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of Eplerenone using LC-MS/MS.
Caption: Mechanism of action of Eplerenone in the Renin-Angiotensin-Aldosterone System.
References
Safety Operating Guide
Proper Disposal of Eplerenone-d3: A Guide for Laboratory Professionals
Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist Eplerenone, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety protocols and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes |
It is crucial to avoid the formation of dust and aerosols during handling and to work in a well-ventilated area, preferably with local exhaust ventilation.[2]
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is to adhere to all federal, state, and local regulations governing chemical waste.[2] The following steps provide a general guideline that should be adapted to comply with your institution's specific waste management policies.
1. For Unused or Expired this compound:
If a drug take-back program is not available, the following procedure, based on FDA guidelines for the disposal of non-flush list medicines, is recommended:[3]
-
Deactivation: Do not crush tablets or capsules. Mix the solid this compound with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the drug less attractive to pets and people and helps prevent accidental ingestion.
-
Containment: Place the mixture in a sealable plastic bag or other container to prevent leakage.
-
Final Disposal: Dispose of the sealed container in the regular laboratory or municipal trash.
2. For Minor Spills:
In the event of a small spill of this compound powder:
-
Restrict Access: Cordon off the area to prevent further dispersal.
-
Control Dust: If necessary, gently dampen the spilled material with water to prevent it from becoming airborne.[4]
-
Clean-up: Carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust during this process.[4]
-
Decontamination: Clean the spill area with soap and water.
3. Disposal of Contaminated Materials:
Any materials that come into direct contact with this compound, such as gloves, weighing papers, or contaminated labware, should be considered chemical waste.
-
Contaminated Packaging: Dispose of as unused product.[2]
-
Other Contaminated Items: Place all contaminated disposables in a designated hazardous waste container.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. The toxicological properties of this compound have not been fully investigated.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
